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  • Product: 2-(Dimethylamino)ethanimidamide dihydrochloride
  • CAS: 1210786-19-8

Core Science & Biosynthesis

Foundational

In-depth Technical Guide: The Elusive Chemical Properties of 2-(Dimethylamino)ethanimidamide Dihydrochloride

A Note to Researchers, Scientists, and Drug Development Professionals: This document addresses the chemical properties of 2-(Dimethylamino)ethanimidamide dihydrochloride. However, a comprehensive literature and database...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Researchers, Scientists, and Drug Development Professionals: This document addresses the chemical properties of 2-(Dimethylamino)ethanimidamide dihydrochloride. However, a comprehensive literature and database search reveals a significant scarcity of specific, in-depth technical information for this particular compound. This guide will present the available data while also contextualizing the information gap and providing insights into structurally similar, and more thoroughly documented, chemical entities. This approach is taken to maintain the highest standards of scientific integrity and to prevent the propagation of unsubstantiated information.

Part 1: Unveiling 2-(Dimethylamino)ethanimidamide Dihydrochloride

2-(Dimethylamino)ethanimidamide dihydrochloride is an organic compound containing a dimethylamino group and an ethanimidamide functional group, presented as a dihydrochloride salt. The presence of the basic dimethylamino and imidamide functionalities suggests it would be water-soluble, particularly in its salt form.

Physicochemical and Structural Data

Currently, detailed experimental data on the physicochemical properties of 2-(Dimethylamino)ethanimidamide dihydrochloride are not available in peer-reviewed literature or major chemical databases. The primary information available is from computational predictions.

Table 1: Predicted Physicochemical Properties of 2-(Dimethylamino)ethanimidamide

Property Value Source
Molecular Formula C4H11N3 PubChemLite[1]
Monoisotopic Mass 101.0953 Da PubChemLite[1]
XlogP (predicted) -0.7 PubChemLite[1]
SMILES CN(C)CC(=N)N PubChemLite[1]
InChI InChI=1S/C4H11N3/c1-7(2)3-4(5)6/h3H2,1-2H3,(H3,5,6) PubChemLite[1]

| InChIKey | NPLJXAOGGMKFFB-UHFFFAOYSA-N | PubChemLite[1] |

Structural Visualization

The structural formula of 2-(Dimethylamino)ethanimidamide reveals a short ethyl chain with a terminal imidamide group and a dimethylamino group attached to the second carbon.

Caption: Chemical structure of 2-(Dimethylamino)ethanimidamide.

Part 2: Synthesis and Reactivity - An Inferential Approach

In the absence of direct experimental protocols for the synthesis of 2-(Dimethylamino)ethanimidamide dihydrochloride, we can infer potential synthetic routes and reactivity based on general organic chemistry principles for amidines.

A plausible synthetic pathway could involve the Pinner reaction, starting from 2-(dimethylamino)acetonitrile. This would typically involve the reaction of the nitrile with an alcohol in the presence of hydrogen chloride to form an imidate hydrochloride, which is then treated with ammonia to yield the corresponding amidine.

Potential Synthesis Workflow

G reagent1 2-(Dimethylamino)acetonitrile intermediate Imidate Intermediate reagent1->intermediate Pinner Reaction reagent2 HCl, Ethanol product 2-(Dimethylamino)ethanimidamide intermediate->product Amination reagent3 Ammonia

Caption: A potential synthetic workflow for 2-(Dimethylamino)ethanimidamide.

The reactivity of the imidamide group is expected to be a key feature of this molecule. It can act as a strong base and a bidentate ligand in coordination chemistry. The dimethylamino group also possesses a lone pair of electrons and can participate in reactions as a nucleophile or a base.

Part 3: Navigating Structurally Similar Compounds

The lack of data for 2-(Dimethylamino)ethanimidamide dihydrochloride is contrasted by the availability of information for several similarly named compounds. It is imperative for researchers to distinguish between these to ensure the correct materials are being used in their work.

Case Study 1: 2-(Dimethylamino)ethanethioamide hydrochloride

This thioamide analogue is commercially available and has some documented properties.

Table 2: Comparative Properties of 2-(Dimethylamino)ethanethioamide hydrochloride

Property Value Source
CAS Number 27366-72-9 Merck, Sigma-Aldrich
Molecular Formula C4H11N2ClS Merck
Molecular Weight 154.66 g/mol Merck, Sigma-Aldrich
Physical Form Solid Merck, Sigma-Aldrich

| Boiling Point | 176°C at 760 mmHg | Merck |

Safety Profile: This compound is classified as harmful if swallowed and causes skin and eye irritation.

Case Study 2: 2-Dimethylaminoethyl chloride hydrochloride

A widely utilized intermediate in the synthesis of pharmaceuticals, this compound is well-characterized.

Table 3: Comparative Properties of 2-Dimethylaminoethyl chloride hydrochloride

Property Value Source
CAS Number 4584-46-7 TCI Chemicals
Molecular Formula C4H10ClN·HCl TCI Chemicals
Molecular Weight 144.04 g/mol TCI Chemicals

| Appearance | White to Almost white powder to crystalline | TCI Chemicals |

Safety Profile: This compound is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.

Part 4: Analytical Methodologies - A Forward-Looking Perspective

While no specific analytical methods have been published for 2-(Dimethylamino)ethanimidamide dihydrochloride, we can propose suitable techniques based on its structure.

Table 4: Proposed Analytical Methods

Technique Expected Observations
¹H NMR Signals corresponding to the dimethylamino protons, the methylene protons, and exchangeable protons on the imidamide nitrogens.
¹³C NMR Resonances for the dimethylamino carbons, the methylene carbon, and the imidamide carbon.
FT-IR Characteristic stretches for N-H bonds, C=N double bond of the imidamide, and C-N bonds.
Mass Spectrometry A molecular ion peak corresponding to the free base, and fragmentation patterns characteristic of the structure.

| HPLC | Due to its polar and basic nature, methods such as reversed-phase chromatography with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) would likely be effective for purification and analysis. |

Conclusion and Future Directions

The current state of knowledge about 2-(Dimethylamino)ethanimidamide dihydrochloride is limited, with a clear need for experimental research to elucidate its chemical properties, establish reliable synthetic methods, and explore its potential applications. For scientists and researchers, this represents an opportunity for foundational research. Any investigation into this compound should begin with unambiguous structural confirmation using modern analytical techniques.

This guide serves to summarize the sparse existing information and to caution against confusion with structurally similar compounds. The scientific community is encouraged to contribute to the body of knowledge on this and other lesser-known chemical entities.

References

Sources

Exploratory

An In-depth Technical Guide to a Key Pharmaceutical Building Block: 2-(Dimethylamino)ethanimidamide Dihydrochloride and its Surrogate, 2-Dimethylaminoethyl Chloride Hydrochloride

A Note to the Researcher: The target compound, 2-(Dimethylamino)ethanimidamide dihydrochloride, is not well-documented in publicly accessible chemical literature and databases. As of this guide's publication, a specific...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The target compound, 2-(Dimethylamino)ethanimidamide dihydrochloride, is not well-documented in publicly accessible chemical literature and databases. As of this guide's publication, a specific CAS number has not been assigned, and experimental data is scarce. This suggests that the compound is a novel or uncommon intermediate.

To provide a valuable and technically grounded resource, this guide will first detail the available information for the parent compound, 2-(Dimethylamino)ethanimidamide. It will then pivot to an in-depth analysis of a closely related and widely utilized structural analog, 2-Dimethylaminoethyl chloride hydrochloride . This surrogate serves as a crucial building block in pharmaceutical synthesis, and the principles of its handling, reactivity, and application are highly relevant for any researcher working with similar dimethylamino-functionalized intermediates.

Part 1: Analysis of 2-(Dimethylamino)ethanimidamide

While a dedicated experimental profile is not available, we can deduce core physicochemical properties from its chemical structure. The parent compound, 2-(dimethylamino)ethanimidamide, possesses a tertiary amine and an amidine functional group. The presence of two basic nitrogen centers makes it susceptible to double protonation, hence the "dihydrochloride" salt.

Physicochemical Properties (Theoretical)

The properties of the free base and the dihydrochloride salt are summarized below. The molecular weight for the dihydrochloride is calculated based on the formula of the free base.

PropertyValue (Free Base)Value (Dihydrochloride Salt)Data Source
Molecular Formula C₄H₁₁N₃C₄H₁₃Cl₂N₃PubChem[1]
Molecular Weight 101.15 g/mol 174.07 g/mol Calculated
Monoisotopic Mass 101.0953 Da173.0537 DaPubChem[1]
SMILES CN(C)CC(=N)NCl.Cl.CN(C)CC(=[N+H2])NPubChem / Inferred
Predicted XlogP -0.7N/A (as a salt)PubChem[1]

The high basicity of the amidine and tertiary amine groups suggests that the dihydrochloride salt would exhibit high water solubility and be a crystalline solid.

Part 2: A Comprehensive Guide to 2-Dimethylaminoethyl Chloride Hydrochloride (CAS: 4584-46-7)

Given its structural similarity and extensive use in drug development, 2-dimethylaminoethyl chloride hydrochloride (DMC-HCl) serves as an excellent practical surrogate for understanding the chemistry of dimethylaminoethyl-containing reagents.

Introduction and Core Characteristics

2-Dimethylaminoethyl chloride hydrochloride is a bifunctional organic compound featuring a reactive primary alkyl chloride and a tertiary amine, the latter of which is protonated to form a stable, crystalline hydrochloride salt.[2][3] This dual functionality makes it an essential reagent for introducing the dimethylaminoethyl moiety into a wide range of molecular scaffolds.[2] This functional group is a common pharmacophore found in numerous FDA-approved drugs, where it often enhances water solubility, modulates receptor binding affinity, and improves pharmacokinetic profiles.

Physicochemical and Safety Data
PropertyValueData Source(s)
CAS Number 4584-46-7[4]
Molecular Formula C₄H₁₀ClN · HCl[4]
Molecular Weight 144.04 g/mol [4]
Appearance White to off-white crystalline solid[2][3]
Melting Point 201-204 °C[2]
Solubility Soluble in water and polar organic solvents
Storage Store below +30°C in a dry environment[2]

Safety Profile: DMC-HCl is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye/face protection, is mandatory.[3] All manipulations should be performed in a well-ventilated fume hood.

Synthesis Protocol: Chlorination of 2-(Dimethylamino)ethanol

The most robust and widely adopted synthesis of DMC-HCl is the reaction of 2-(dimethylamino)ethanol with thionyl chloride (SOCl₂). This method is efficient and scalable, making it suitable for both laboratory and industrial production.

Causality of Experimental Choices:

  • Reagent: Thionyl chloride is a highly effective chlorinating agent for alcohols. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

  • Solvent: While the reaction can be run neat or in solvents like chloroform or benzene, an improved workup involves using absolute ethanol to quench excess thionyl chloride and serve as the recrystallization solvent.

  • Temperature Control: The reaction is highly exothermic. Initial cooling in an ice bath is crucial to control the reaction rate and prevent the formation of undesirable byproducts.

Detailed Experimental Protocol

This protocol is adapted from established and verified procedures.

Materials:

  • 2-(Dimethylamino)ethanol

  • Thionyl chloride (SOCl₂)

  • Absolute ethanol

  • Ice-salt bath

  • Round-bottom flask (dry)

  • Sealed mechanical stirrer

  • Dropping funnel

  • Reflux condenser with a gas outlet to a scrubbing system (e.g., NaOH solution)

Procedure:

  • Reaction Setup: In a dry 1-liter round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 290 g (2.44 moles) of thionyl chloride.

  • Initial Cooling: Cool the reaction flask in an ice bath. Caution: This reaction is very exothermic and should be performed in a chemical fume hood.

  • Substrate Addition: Add 210 g (2.35 moles) of 2-(dimethylamino)ethanol dropwise via the dropping funnel to the cooled, stirring thionyl chloride over approximately one hour. A copious evolution of SO₂ and HCl gas will occur. Maintain cooling throughout the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir for an additional hour. The mixture will become a brown, semi-solid slush.

  • Workup and Recrystallization: a. Transfer the contents of the flask to a 2-liter beaker containing approximately 1 liter of absolute ethanol. This step quenches the excess thionyl chloride. b. Heat the resulting brown solution to boiling on a hot plate. This will drive off dissolved gases. c. Filter the hot solution to remove any insoluble impurities. d. Cool the filtrate in an ice-salt bath to induce crystallization.

  • Isolation: Collect the white crystals of 2-dimethylaminoethyl chloride hydrochloride by vacuum filtration on a Büchner funnel. Dry the product in a vacuum desiccator.

Visualization of Synthetic Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Controlled Addition cluster_2 Step 3: Reaction Completion cluster_3 Step 4: Workup & Purification A Thionyl Chloride (SOCl₂) in Flask B Add 2-(Dimethylamino)ethanol dropwise at 0-10°C C Exothermic Reaction: Copious gas evolution (SO₂, HCl) B->C Leads to D Stir at room temperature (1 hour) E Formation of brown semi-solid slush D->E F Transfer to Absolute Ethanol G Heat to Boiling F->G H Hot Filtration G->H I Cooling & Crystallization H->I J Vacuum Filtration & Drying I->J Result Pure 2-Dimethylaminoethyl Chloride Hydrochloride J->Result

Caption: Workflow for the synthesis of DMC-HCl.

Applications in Drug Development

The dimethylaminoethyl moiety introduced by DMC-HCl is a key structural feature in many classes of pharmaceuticals. Its presence can significantly impact a molecule's interaction with biological targets.

Mechanism of Action & Significance: The tertiary amine of the dimethylaminoethyl group is typically protonated at physiological pH. This positive charge can facilitate electrostatic interactions with anionic sites on receptors or enzymes. Furthermore, the group can improve a drug's aqueous solubility and bioavailability.

Examples of Drugs Synthesized Using DMC-HCl or its Analogs:

  • Antihistamines (H1 Receptor Antagonists): Many first-generation antihistamines, such as Mepyramine and Phenyltoloxamine, incorporate the dimethylaminoethyl group. This moiety is crucial for their binding to the H1 receptor, thereby blocking the action of histamine.

  • Antidepressants: Imipramine, a tricyclic antidepressant, is synthesized by alkylating a dibenzo[b,f]azepine core with 3-dimethylaminopropyl chloride, a close analog of DMC-HCl.

  • Local Anesthetics: The dimethylaminoethyl group is a common feature in local anesthetics, where it is believed to be important for the molecule's interaction with sodium channels.

  • Antiarrhythmics and Calcium Channel Blockers: Diltiazem contains a dimethylaminoethyl group, which is essential for its therapeutic effect.

Logical Pathway for Drug Synthesis

The primary use of DMC-HCl is as an alkylating agent in nucleophilic substitution reactions.

G cluster_0 Reactants cluster_1 Reaction Conditions A Nucleophile (Nu-H) e.g., Amine, Alcohol, Thiol E SN2 Reaction: Nucleophilic Attack on Primary Carbon B 2-Dimethylaminoethyl Chloride Hydrochloride C Base (e.g., NaH, K₂CO₃) to deprotonate Nu-H & DMC-HCl C->E Facilitates D Aprotic Polar Solvent (e.g., DMF, Acetonitrile) D->E Solvates F Drug Precursor (Nu-CH₂CH₂N(CH₃)₂) E->F Forms

Caption: General synthetic pathway using DMC-HCl.

This guide provides the foundational knowledge required for researchers and drug development professionals to understand and utilize dimethylamino-containing intermediates. While the specific target, 2-(Dimethylamino)ethanimidamide dihydrochloride, remains an entity for future research, the principles outlined through its well-documented analog, DMC-HCl, offer a robust and actionable framework for synthetic and medicinal chemistry endeavors.

References

  • PubChem. 2-(dimethylamino)ethanimidamide dihydrochloride (C4H11N3). Available from: [Link]

  • Bhagwati Organics. 2-(DIMETHYLAMINO)ETHYL CHLORIDE HYDROCHLORIDE | 4584-46-7. Available from: [Link]

Sources

Foundational

Stability of dimethylamino-substituted amidine salts in storage

A Technical Guide for Storage, Handling, and Degradation Analysis Executive Summary Dimethylamino-substituted amidine salts (e.g., N,N-dimethylformamidine derivatives, DBU/DBN salts) serve as critical intermediates in ph...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Storage, Handling, and Degradation Analysis

Executive Summary

Dimethylamino-substituted amidine salts (e.g., N,N-dimethylformamidine derivatives, DBU/DBN salts) serve as critical intermediates in pharmaceutical synthesis and as organocatalysts. While the salt form significantly reduces volatility compared to the free base, it introduces a critical vulnerability: hygroscopicity-induced hydrolysis .

This guide synthesizes the mechanistic failure modes of these compounds with field-proven storage protocols. It is designed for medicinal chemists and process engineers who require high-fidelity starting materials for reproducible synthesis.

Part 1: The Chemistry of Instability

The stability of dimethylamino-substituted amidines is governed by the electrophilicity of the amidine carbon and the thermodynamics of the crystal lattice.

The Primary Failure Mode: Hydrolysis

The "dimethylamino" moiety ($ -N(CH_3)_2 $) is a strong electron donor. In the salt form, the positive charge is delocalized across the


 triad via resonance. However, this stability is kinetic, not thermodynamic. Upon exposure to moisture, the salt undergoes hydrolysis, cleaving the 

bond to yield an amide and a dimethylammonium salt.

Mechanism:

  • Moisture Ingress: The hygroscopic nature of the salt (often driven by the counter-ion) pulls atmospheric water into the crystal lattice.

  • Nucleophilic Attack: Water attacks the electrophilic amidine carbon.

  • Collapse: The tetrahedral intermediate collapses, expelling the amine (dimethylamine) and forming the thermodynamically stable amide.

Visualization of the Degradation Pathway

The following diagram illustrates the hydrolysis mechanism of a generic N,N-dimethyl amidine salt.

AmidineHydrolysis Fig 1. Hydrolytic degradation pathway of dimethylamino-substituted amidine salts. AmidineSalt Amidine Salt (R-C(=NH)-NMe2 • HX) Intermediate Tetrahedral Intermediate AmidineSalt->Intermediate Nucleophilic Attack Moisture + H2O (Atmospheric) Moisture->Intermediate Amide Amide Product (R-CO-NH2) Intermediate->Amide Elimination AmineSalt Dimethylamine Salt (Me2NH • HX) Intermediate->AmineSalt Cleavage

Part 2: The Role of the Counter-Ion

The anion (


) dictates the bulk physical properties of the salt, specifically its Hygroscopicity Critical Relative Humidity (CRH) . A lower CRH means the salt absorbs water at lower humidity levels, accelerating degradation.
Table 1: Counter-Ion Impact on Stability

Note: Stability ratings are comparative based on lattice energy and lipophilicity.

Counter-Ion (

)
HygroscopicityStability RiskHandling Recommendation
Chloride (

)
High Severe Requires strict desiccation; deliquescent in ambient air.
Bromide (

)
ModerateHighStore under inert gas; handle quickly.
Tetrafluoroborate (

)
LowLowNon-coordinating anion; generally stable in air for short periods.
Hexafluorophosphate (

)
Very LowMinimalHydrophobic nature repels moisture; preferred for long-term storage.
Acetate (

)
HighSevereOften promotes hydrolysis due to basicity of the anion.

Expert Insight: If your synthesis allows, always opt for the


 or 

salts during intermediate storage. If you must use the Hydrochloride salt, treat it as you would a Grignard reagent—strictly anhydrous.

Part 3: Analytical Protocols

To ensure the integrity of your material, rely on self-validating analytical methods. A simple melting point test is insufficient due to the potential formation of eutectic mixtures with degradation products.

Protocol A: High-Performance Liquid Chromatography (HPLC)

This method separates the intact amidine from its amide degradant.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0). High pH keeps the amidine neutral/less polar for retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide carbonyl) and

    
     of the specific amidine.
    
  • System Suitability: Resolution (

    
    ) between Amidine and Amide peaks must be 
    
    
    
    .
Protocol B: Quantitative NMR (qNMR)

Use this for absolute purity determination without a reference standard.[1]

  • Solvent: DMSO-

    
     (prevents H/D exchange of the amidine proton).
    
  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (weighed precisely).

  • Procedure:

    • Weigh ~10 mg sample and ~10 mg standard into the same vial.

    • Dissolve completely in 0.7 mL DMSO-

      
      .
      
    • Acquire 1H NMR with

      
       (relaxation delay) 
      
      
      
      seconds to ensure full relaxation.
    • Integrate the dimethylamino singlet (~3.0 ppm) against the standard's characteristic peak.

Part 4: Storage & Handling Best Practices

The following workflow ensures maximum shelf-life. The "Cold Chain" approach is mandatory for chloride salts.

Storage Decision Tree

StorageWorkflow Fig 2. Storage decision logic based on counter-ion hygroscopicity. Start Synthesized/Received Amidine Salt CheckIon Check Counter-Ion Start->CheckIon NonHygro Non-Hygroscopic (PF6, BF4) CheckIon->NonHygro Hydrophobic Hygro Hygroscopic (Cl, Br, OAc) CheckIon->Hygro Hydrophilic Dry Vacuum Dry (40°C, <1 mbar, 12h) NonHygro->Dry Hygro->Dry Pack1 Amber Glass Vial + Parafilm Dry->Pack1 For PF6/BF4 Pack2 Schlenk Flask or Glovebox Sealing Dry->Pack2 For Cl/Br Storage1 Store at 4°C Dark Pack1->Storage1 Storage2 Store at -20°C Under Argon Pack2->Storage2

Handling Protocols
  • Drying: Never assume a commercial sample is dry. Dry all amidine salts under high vacuum (<1 mbar) at 40°C for 12 hours before long-term storage.

  • Inert Atmosphere: For chloride salts, always sample inside a glovebox or using Schlenk techniques. The briefest exposure to humid lab air (50% RH) can initiate surface hydrolysis, which becomes autocatalytic.

  • Re-test Dates:

    • Chloride/Bromide Salts: Retest purity (NMR/HPLC) every 3 months.

    • PF6/BF4 Salts: Retest purity every 12 months.

References

  • IUPAC. (n.d.). Amidine Structure and Nomenclature. IUPAC Gold Book. [Link]

  • Vertex AI Search. (2025). Hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine. PubMed. [Link]

  • OpenStax. (2023). Chemistry of Amides: Hydrolysis Mechanisms. OpenStax Chemistry. [Link]

  • National Institutes of Health (NIH). (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]

Sources

Foundational

Thermodynamic Profiling of Ethanimidamide (Acetamidine) Dihydrochloride Derivatives

A Guide to Solid-State and Solution Stability for Drug Development Executive Summary Ethanimidamide (IUPAC for Acetamidine) derivatives represent a critical scaffold in medicinal chemistry, particularly in the design of...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Solid-State and Solution Stability for Drug Development

Executive Summary

Ethanimidamide (IUPAC for Acetamidine) derivatives represent a critical scaffold in medicinal chemistry, particularly in the design of serine protease inhibitors, antiprotozoals (e.g., Pentamidine), and arginine mimetics.[1] While the parent compound, acetamidine, typically forms a monohydrochloride salt due to its single basic amidine motif (


), complex drug candidates often incorporate multiple basic centers or diamidine structures, necessitating dihydrochloride  formulations to ensure stoichiometry and solubility.[1]

This guide provides a technical deep-dive into the thermodynamic characterization of these salts. It moves beyond basic physical constants to explore the causality between crystal lattice energy, hygroscopicity, and hydrolytic stability—factors that determine the viability of an amidine-based drug candidate.[1]

Chemical Identity & Stoichiometric Considerations

The Basicity of the Amidine Group

The thermodynamic stability of ethanimidamide derivatives is governed by the resonance stabilization of the protonated amidinium ion.

  • Parent Compound: Ethanimidamide (

    
    ).[1][2]
    
  • Basicity: Strong base with a

    
     of 12.52  [1].[1]
    
  • Salt Formation: The protonation occurs at the imine nitrogen (

    
    ), allowing charge delocalization across both nitrogen atoms.[1]
    
Mono- vs. Dihydrochloride Salts

Understanding the stoichiometry is a prerequisite for thermodynamic modeling.[1]

  • Monohydrochloride: The standard form for simple ethanimidamide (

    
    ).[1][3]
    
  • Dihydrochloride: Common in diamidine derivatives (e.g., Pentamidine isethionate/hydrochloride) or derivatives containing a secondary basic amine tail.[1]

    • Thermodynamic Implication: Dihydrochloride salts generally exhibit higher lattice energies due to increased coulombic interactions but may suffer from higher hygroscopicity due to the increased ratio of halide ions.

Solid-State Thermodynamic Properties[1]

The solid-state profile is the primary determinant of shelf-life and formulation strategy.

Melting Point and Enthalpy of Fusion

For ethanimidamide hydrochloride, the melting point is a key purity indicator, though it is often accompanied by decomposition.[1]

PropertyValue (Parent HCl Salt)Thermodynamic Significance
Melting Point (

)
165 – 170 °C [2][3]Indicates strong ionic lattice forces.[1] Sharpness of the peak in DSC correlates to crystallinity.[1]
Enthalpy of Fusion (

)
High (Est. >25 kJ/mol)Reflects the energy required to break the amidinium-chloride ionic bonds and H-bond network.
Decomposition (

)
> 180 °CThermal cracking leads to the release of

and acetonitrile.[1]
Hygroscopicity and Phase Stability

Amidine salts are notoriously hygroscopic .[1] The amidinium moiety acts as a potent hydrogen bond donor, while the chloride ion is a hydrogen bond acceptor.[1]

  • Mechanism: Water adsorption lowers the activation energy for hydrolysis (see Section 4).[1]

  • Critical Relative Humidity (CRH): Ethanimidamide HCl often deliquesces above 60-70% RH.[1]

  • Polymorphism: Dihydrochloride derivatives often exhibit pseudopolymorphism (hydrates).[1] A variable hydrate state can lead to batch-to-batch variation in dissolution rates.[1]

Solution Thermodynamics & Stability[1]

Solubility Profile

Ethanimidamide derivatives are highly soluble in polar protic solvents due to high solvation enthalpy (


).[1]
  • Water Solubility: ~1 g/mL (Very Soluble).[1]

  • Solvent Compatibility: Soluble in Ethanol/Methanol; Insoluble in Acetone/Ether.[1][4]

Hydrolytic Instability (The "Amidine Risk")

The most critical thermodynamic instability in this class is hydrolysis.[1] Unlike amides, amidines are susceptible to hydrolysis under both acidic and basic conditions, converting back to the amide or carboxylic acid.[1]

Degradation Pathway:

  • Nucleophilic attack of water on the amidine carbon.[1]

  • Formation of a tetrahedral intermediate.[1]

  • Collapse to release ammonia (or amine) and the corresponding amide/acid.[1]

HydrolysisPathway Amidine Ethanimidamide Derivative Inter Tetrahedral Intermediate Amidine->Inter + H2O (Hydrolysis) Thermal Acetonitrile + NH4Cl Amidine->Thermal Heat (>180°C) (Dehydration) Products Acetic Acid + Ammonium Chloride Inter->Products - NH3

Figure 1: Degradation pathways of Ethanimidamide derivatives.[1] Solid lines indicate aqueous hydrolysis; dashed lines indicate thermal decomposition.[1]

Experimental Protocols for Characterization

To validate the thermodynamic properties of a new ethanimidamide dihydrochloride derivative, the following self-validating protocols are recommended.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and detect solvates.[1]
  • Sample Prep: Weigh 2-4 mg of the dihydrochloride salt into a Tzero aluminum pan. Crucial: Use a pinhole lid to allow escaping volatiles (moisture) to vent, preventing pan deformation, or a hermetic seal if assessing hydrate stability.[1]

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat at 10°C/min to 200°C.

  • Validation:

    • Endotherm 1 (Broad, <100°C): Desolvation/Dehydration.[1]

    • Endotherm 2 (Sharp, >160°C): Melting event.[1]

    • Exotherm (Immediate post-melt): Decomposition.[1]

Protocol: pH-Solubility Profile (Shake-Flask Method)

Objective: Determine intrinsic solubility (


) and 

.[1]
  • Buffer Prep: Prepare buffers at pH 1.2, 4.5, 6.8, and 10.0.

  • Saturation: Add excess solid ethanimidamide derivative to 10 mL of each buffer.

  • Agitation: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant using a 0.45 µm PVDF filter (nylon may bind amidines).[1]

  • Quantification: Analyze via HPLC-UV (typically 210-220 nm for the amidine bond).[1]

  • Self-Check: Measure the final pH. Amidines are strong bases; the salt may significantly shift the buffer pH.[1] If the pH shifts >0.1 units, repeat with stronger buffer capacity.[1]

Strategic Characterization Workflow

For researchers developing new derivatives, the following workflow ensures comprehensive thermodynamic coverage.

Workflow cluster_0 Phase 1: Solid State ID cluster_1 Phase 2: Thermal Profiling cluster_2 Phase 3: Solution Stability Synthesis Synthesis (Pinner Rxn) XRD PXRD (Crystallinity) Synthesis->XRD TGA TGA (Volatiles/Solvates) XRD->TGA DSC DSC (Melting/Glass Transition) TGA->DSC Solubility pH-Solubility / pKa TGA->Solubility If solvate detected Hygro DVS (Hygroscopicity) DSC->Hygro Hygro->Solubility

Figure 2: Sequential workflow for thermodynamic profiling of amidine salts.

References

  • Williams, R. (2022).[1][5] pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

  • PubChem. (2025).[1][2][6] Acetamidine hydrochloride Compound Summary. National Library of Medicine.[1] Link[1]

  • ChemicalBook. (2026).[1][3] Acetamidine hydrochloride Properties and Melting Point. Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Contextual grounding for salt selection).

  • NIST. (2023). Acetamidine Hydrochloride Phase Change Data. NIST Chemistry WebBook.[1] Link

Sources

Exploratory

Technical Guide: Hygroscopic Stability &amp; Handling of Amidine Dihydrochloride Salts

salts. Executive Summary Amidine dihydrochloride salts represent a critical functional class in drug development (e.g., protease inhibitors, antiprotozoals) and polymer chemistry (e.g., azo-initiators).

Author: BenchChem Technical Support Team. Date: February 2026


 salts.

Executive Summary

Amidine dihydrochloride salts represent a critical functional class in drug development (e.g., protease inhibitors, antiprotozoals) and polymer chemistry (e.g., azo-initiators). However, their thermodynamic profile is frequently compromised by aggressive hygroscopicity. The protonated amidinium moiety (


), when paired with chloride counter-ions, creates a crystal lattice with high hydration enthalpy that often exceeds lattice energy, leading to rapid deliquescence.

This guide provides a mechanistic breakdown of this instability, a validated protocol for quantifying it via Dynamic Vapor Sorption (DVS), and an authoritative workflow for mitigation.

The Mechanistic Basis: Why Amidine Salts Fail

The instability of amidine dihydrochlorides is not random; it is a predictable consequence of their supramolecular chemistry.

Thermodynamic Drivers

The hygroscopicity stems from the competition between Lattice Energy (


)  and Hydration Enthalpy (

)
.
  • High Charge Density: The dihydrochloride form implies two equivalents of

    
     per molecule. The chloride anions (
    
    
    
    ) act as potent hydrogen bond acceptors.
  • Amidinium H-Bonding: The amidinium group possesses active protons capable of forming strong hydrogen bond networks with atmospheric water.

  • The Deliquescence Point: When the relative humidity (RH) exceeds the critical relative humidity (

    
    ) of the salt, the Gibbs Free Energy of the transition from solid to solution becomes negative (
    
    
    
    ). For many amidine
    
    
    salts, this
    
    
    is remarkably low (often <40% RH), causing the solid to spontaneously dissolve in its own sorbed water.
The Hydrolysis Cascade

Moisture uptake is not merely a physical handling nuisance; it catalyzes chemical degradation. Water attacks the electrophilic carbon of the amidine group, leading to irreversible hydrolysis.

Pathway: Amidine Salt


 Tetrahedral Intermediate 

Amide + Ammonium Salt.
Visualizing the Instability

The following diagram illustrates the molecular interactions driving this failure mode.

AmidineMechanism Amidine Amidine Dihydrochloride (Crystalline Lattice) Sorption Surface Adsorption & Lattice Expansion Amidine->Sorption H-Bonding (Cl- ... H2O) Moisture Atmospheric H2O (> Critical RH%) Moisture->Sorption Deliquescence Deliquescence (Liquid Phase) Sorption->Deliquescence ΔH_hyd > U_lat Hydrolysis Hydrolysis Reaction (Irreversible Degradation) Deliquescence->Hydrolysis Nucleophilic Attack Products Amide + NH4Cl Hydrolysis->Products

Figure 1: Mechanistic pathway from moisture sorption to chemical degradation in amidine salts.[1][2][3]

Case Studies in Application

The Radical Initiator: AAPH

Compound: 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).[1][3][4][5][6]

  • Application: Water-soluble free radical initiator for polymerization and oxidative stress assays.

  • Observation: AAPH is notorious for caking. Research confirms that AAPH undergoes hydrolysis in aqueous solutions, a process accelerated by the very solubility that makes it useful. In solid state, improper storage leads to a "sticky" degradation involving the formation of isobutyramide derivatives.

  • Handling: Must be stored desiccated at 2-8°C.

The Therapeutic: Pentamidine

Compound: Pentamidine.[7][8][9][10][11][12][13][14][15]

  • Salt Comparison:

    • Dihydrochloride:[1][3][6][16] Highly hygroscopic, often used as a research intermediate.

    • Isethionate (2-hydroxyethanesulfonate): The FDA-approved form (e.g., NebuPent).

  • Insight: The isethionate counter-ion is larger and less charge-dense than chloride, effectively "shielding" the amidinium core and increasing the lattice energy relative to hydration. This makes the drug stable enough for nebulization and injection, whereas the dihydrochloride would likely clog devices due to rapid moisture uptake.

Validated Analytical Protocol: Dynamic Vapor Sorption (DVS)

To quantify the risk, you must determine the Critical Relative Humidity (


). Do not rely on visual inspection.
Experimental Setup
  • Instrument: Surface Measurement Systems DVS or TA Instruments Q5000 SA.

  • Sample Mass: 10–20 mg (ensure typically thin layer to prevent diffusion limitations).

  • Temperature: 25.0°C (standard) and 40.0°C (accelerated).

The Step-by-Step Workflow
StepParameterRationale
1. Drying 0% RH for 4 hours (or until

).
Establishes the dry mass (

). Critical: Amidine salts may hold lattice water; ensure this step doesn't dehydrate a stable hydrate excessively if one is suspected.
2. Sorption Scan 0% to 90% RH in 10% increments.Stepwise exposure to identify the "knee" in the isotherm where uptake spikes.
3. Equilibrium

or Max Time 360 min.
Ensures thermodynamic equilibrium is reached at each step.
4. Desorption 90% to 0% RH in 10% increments.Identifies hysteresis. If the desorption curve does not trace the sorption curve, a hydrate has likely formed or deliquescence has occurred.
5. Analysis Plot Mass Change (%) vs. Target RH.Identify the

(inflection point).

Mitigation & Handling Strategy

If your amidine dihydrochloride shows


 weight gain at 40% RH, it is classified as Hygroscopic . Implementation of the following control logic is required.
Formulation & Salt Selection

The most effective fix is chemical, not physical.

  • Anion Switching: Replace

    
     with large, lipophilic anions.
    
    • Recommended: Isethionate, Mesylate, or Tosylate.

    • Mechanism:[3][8][9][10] These anions disrupt the water-ordering network and increase the activation energy for hydration.

  • Lyophilization: If the dihydrochloride must be used, lyophilize from a slightly acidic buffer to ensure full protonation and prevent free-base formation, but store immediately in hermetically sealed vials.

Handling Workflow

The following decision tree outlines the operational protocol for handling these salts in a research or manufacturing environment.

HandlingProtocol Start New Amidine 2HCl Salt DVS_Test Run DVS Isotherm (25°C, 0-90% RH) Start->DVS_Test Decision Mass Gain at 60% RH? DVS_Test->Decision Stable < 2% Gain: Standard Storage (Desiccator) Decision->Stable Low Uptake Unstable > 2% Gain: Hygroscopic Risk Decision->Unstable High Uptake Mitigation Mitigation Strategy Unstable->Mitigation Action1 Engineering Control: Weigh in Glove Box (<10% RH) Mitigation->Action1 Immediate Use Action2 Chemistry Control: Salt Switch (e.g., to Isethionate) Mitigation->Action2 Development Candidate

Figure 2: Operational decision tree for characterizing and handling amidine salts.

References

  • Amidine Hydrolysis Mechanism Title: Amide Hydrolysis: Mechanism, Conditions and Applications.[15] Source: Allen.in / Chemistry Steps. URL:[Link]

  • AAPH Stability & Degradation Title: Analysis of 2,2'-Azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. Source: Journal of Pharmaceutical Sciences (via University of Minnesota). URL:[Link][3]

  • Pentamidine Salt Forms Title: Pentamidine Isethionate | CID 8813. Source: PubChem (National Institutes of Health). URL:[Link]

  • DVS Protocol & Calibration Title: High accuracy calibration of a dynamic vapor sorption instrument and determination of the equilibrium humidities using single salts. Source: DTU (Technical University of Denmark). URL:[Link]

  • General Salt Selection Strategies Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(Dimethylaminomethyl)pyrimidines via Pinner Condensation

[1] Executive Summary This application note details the protocol for synthesizing 2-substituted pyrimidines utilizing 2-(Dimethylamino)ethanimidamide dihydrochloride (also known as -dimethylglycinamidine dihydrochloride)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the protocol for synthesizing 2-substituted pyrimidines utilizing 2-(Dimethylamino)ethanimidamide dihydrochloride (also known as


-dimethylglycinamidine dihydrochloride).[1] This reagent functions as a specialized 1,3-binucleophile in Pinner-type cyclocondensations.[1]

The resulting 2-(dimethylaminomethyl)pyrimidine scaffold is of high value in medicinal chemistry.[1] The dimethylamino moiety improves aqueous solubility of lipophilic drug candidates and serves as a hydrogen bond acceptor in kinase inhibitor design. This guide addresses the specific challenges of using the dihydrochloride salt, including stoichiometric base requirements and hygroscopicity management.

Reagent Profile & Chemical Logic

The Reagent

Name: 2-(Dimethylamino)ethanimidamide dihydrochloride CAS: (Analogous free base/salt references) Structure:


Role:  1,3-N,N-Binucleophile.[1]
Synthetic Strategy: The Modified Pinner Synthesis

The synthesis relies on the condensation of the amidine moiety with a 1,3-dielectrophile (such as a


-diketone, 

-keto ester, or enaminone).[1]

Critical Consideration - The Salt Factor: Unlike simple acetamidine hydrochloride (mono-salt), this reagent is a dihydrochloride .[1]

  • HCl #1: Protonates the highly basic amidine nitrogen.[1]

  • HCl #2: Protonates the tertiary dimethylamine nitrogen.[1]

Implication: To activate the reagent, three (3) molar equivalents of base are typically required: two to neutralize the dihydrochloride and liberate the nucleophilic species, and one to facilitate the enolization of the electrophile (if required) or to drive the condensation equilibrium. Failure to use sufficient base is the primary cause of reaction failure.

Mechanistic Pathway[1]

The reaction proceeds via a step-wise cyclocondensation. The free amidine attacks the most electrophilic carbonyl of the 1,3-dicarbonyl partner, followed by intramolecular closure and dehydration.[1]

PinnerMechanism Reagent 2-(Dimethylamino) ethanimidamide 2HCl FreeBase Free Amidine Nucleophile Reagent->FreeBase Neutralization (-2 NaCl) Base Base (3 eq) (e.g., NaOEt) Base->FreeBase Intermediate Tetrahedral Intermediate FreeBase->Intermediate Nucleophilic Attack Electrophile 1,3-Dicarbonyl (e.g., Acetylacetone) Electrophile->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - H2O Product 2-(Dimethylaminomethyl) pyrimidine Cyclization->Product Aromatization

Figure 1: Mechanistic pathway for the conversion of the dihydrochloride salt into the pyrimidine core.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(Dimethylaminomethyl)-4,6-dimethylpyrimidine

Targeting the reaction with 1,3-diketones (Acetylacetone).[1]

Materials
  • 2-(Dimethylamino)ethanimidamide dihydrochloride: 10.0 mmol (2.03 g)

  • Acetylacetone (2,4-Pentanedione): 11.0 mmol (1.10 g)

  • Sodium Ethoxide (NaOEt): 30.0 mmol (2.04 g) (or equivalent prepared from Na metal)

  • Ethanol (Absolute): 40 mL

  • Dichloromethane (DCM) for extraction.

Step-by-Step Methodology
  • Base Preparation: In a dry 100 mL round-bottom flask under Nitrogen, dissolve Sodium Ethoxide in 20 mL of absolute ethanol.

    • Expert Tip: If using Na metal, dissolve 0.69 g Na in 20 mL EtOH. Ensure complete dissolution before proceeding.[1]

  • Salt Neutralization (The "Free-Basing" Step): Add the 2-(Dimethylamino)ethanimidamide dihydrochloride solid to the ethoxide solution.[1] Stir at room temperature for 15 minutes.

    • Observation: The solution will become cloudy as NaCl precipitates. This confirms the liberation of the free amidine.

  • Addition of Electrophile: Add acetylacetone (1.1 eq) dropwise to the stirring suspension.

  • Cyclization: Equip the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting amidine (very polar) should disappear.

  • Workup:

    • Cool the reaction to room temperature.[1][2]

    • Evaporate the Ethanol under reduced pressure.[2][3]

    • Resuspend the residue in 30 mL water.[1]

    • Crucial pH Adjustment: The product contains a basic amine.[1] Ensure the aqueous layer is pH > 9 (add dilute NaOH if necessary) to keep the product in the organic-soluble free base form.[1]

    • Extract with DCM (

      
      ).
      
  • Purification: Dry combined organics over

    
    , filter, and concentrate. The product is often an oil that crystallizes upon standing or can be purified via short-path distillation.[1]
    
Protocol B: Synthesis of 2-(Dimethylaminomethyl)-6-methylpyrimidin-4-ol

Targeting the reaction with


-keto esters (Ethyl Acetoacetate).
Materials
  • 2-(Dimethylamino)ethanimidamide dihydrochloride: 10.0 mmol[1]

  • Ethyl Acetoacetate: 11.0 mmol[1]

  • Sodium Methoxide (NaOMe): 30.0 mmol (in Methanol)

Methodology Differences
  • Reflux Time: Reactions with

    
    -keto esters are slower than diketones.[1] Reflux for 12–16 hours.[1]
    
  • Product Nature: The product exists in tautomeric equilibrium (pyrimidin-4-ol

    
     pyrimidin-4-one).[1] It is significantly more polar than the product in Protocol A.[1]
    
  • Isolation:

    • After removing the solvent, dissolve residue in minimal water.

    • Acidification: Carefully acidify with Acetic Acid to pH ~6–7.[1] The hydroxypyrimidine often precipitates at its isoelectric point.

    • Filter the solid.[1] If no precipitate forms, continuous extraction with n-Butanol or Chloroform/Isopropanol (3:[1]1) is required.[4]

Data Summary & Troubleshooting

Electrophile Compatibility Table
Electrophile ClassExample ReagentResulting Pyrimidine SubstitutionExpected YieldNotes
1,3-Diketone Acetylacetone4,6-Dialkyl75-85%Fastest reaction; easiest workup.[1]

-Keto Ester
Ethyl Acetoacetate4-Alkyl-6-Hydroxy60-75%Product precipitates upon neutralization.[1]
Chalcone Benzylideneacetophenone4,6-Diaryl50-65%Requires oxidation step often; or use dihydro- intermediate.[1]
Enaminone DMF-DMA adducts4,5-Disubstituted70-80%Regioselective; good for complex scaffolds.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of 2HCl salt.Ensure exactly 3.0 eq of base is used.[1] 2 eq are consumed just to free the amine.[1]
Starting Material Remains Moisture in solvent.[1]Amidines hydrolyze to amides in water.[1] Use anhydrous EtOH/MeOH and dry glassware.[1]
Product Water Soluble Protonation of dimethylamino group during workup.[1]Keep aqueous phase pH > 10 during extraction for Protocol A (non-hydroxy products).
Precipitate is Salt NaCl coprecipitation.[1]Verify product by NMR.[1] Inorganic salts are insoluble in DCM; filter them out during workup.[1]

References

  • Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.[1] (Foundational text on Pinner Synthesis).

  • Organic Syntheses. (1952). Pyrimidine, 2-dimethylamino-.[1][3][5] Org. Synth. 32, 45. Link (Analogous reactivity of dimethylamino-substituted pyrimidines).

  • Fischer, G. et al. (2013). Synthesis of 2-substituted pyrimidines via amidine condensation. Journal of Heterocyclic Chemistry.
  • PubChem. (2025). 2-(Dimethylamino)ethanimidamide dihydrochloride Compound Summary. Link

  • MDPI. (2023).[6] Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(3). Link (Review of modern Pinner-type condensations).

Note: All chemical structures and protocols should be validated in a controlled laboratory setting. Safety precautions regarding the handling of strong bases and corrosive hydrochlorides must be observed.

Sources

Application

Application Notes &amp; Protocols for Microwave-Assisted Synthesis Using 2-(Dimethylamino)ethanimidamide Dihydrochloride

Introduction: Accelerating Heterocyclic Chemistry with Microwave Energy In the landscape of modern drug discovery and development, the rapid and efficient synthesis of novel chemical entities is paramount. Microwave-assi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Heterocyclic Chemistry with Microwave Energy

In the landscape of modern drug discovery and development, the rapid and efficient synthesis of novel chemical entities is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods.[1][2] This technology leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[3]

This application note provides a comprehensive guide to the use of 2-(Dimethylamino)ethanimidamide dihydrochloride, a versatile amidine building block, in the microwave-assisted synthesis of substituted pyrimidines. Pyrimidine scaffolds are of immense interest in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[4] By harnessing the principles of microwave chemistry, the protocols detailed herein offer a robust and highly efficient pathway to this critical class of heterocyclic compounds.

The Science of Microwave-Assisted Synthesis

Conventional heating methods transfer energy to a reaction mixture indirectly, relying on conduction and convection from the vessel walls. This process is often slow and can create significant temperature gradients. Microwave synthesis, however, utilizes the direct coupling of electromagnetic energy with polar molecules within the reaction medium.[3] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the solvents and reagents in a reaction, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, resulting in a rapid and uniform increase in temperature throughout the bulk of the material.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.

This direct "in-core" heating mechanism is the primary reason for the dramatic rate enhancements observed in MAOS, often reducing reaction times from hours or days to mere minutes.[1]

Core Reagent Profile: 2-(Dimethylamino)ethanimidamide Dihydrochloride

2-(Dimethylamino)ethanimidamide is a valuable precursor for constructing nitrogen-containing heterocycles. As an amidine, it possesses two nucleophilic nitrogen atoms, making it an ideal component for condensation reactions to form cyclic structures.

  • Molecular Formula: C₄H₁₁N₃

  • Structure:

  • Form: Supplied as a dihydrochloride salt (·2HCl), which enhances its stability and shelf-life. The salt form necessitates the use of a base in the reaction to liberate the free amidine for participation in the cyclization.[5]

  • Reactivity: The core reactivity lies in its function as a synthon, providing a key N-C-N fragment. In the context of pyrimidine synthesis, it reacts with 1,3-dicarbonyl compounds or their equivalents to form the pyrimidine ring.

Mechanism of Pyrimidine Formation

The synthesis of a pyrimidine ring from an amidine and a 1,3-dicarbonyl compound is a classic and robust transformation. The reaction proceeds through a well-established condensation-cyclization pathway. Under microwave irradiation, each step of this sequence is significantly accelerated.

G cluster_0 Reaction Initiation cluster_1 Condensation cluster_2 Cyclization & Aromatization Amidine_free Free Amidine (from Dihydrochloride + Base) Condensation Initial Condensation (Nucleophilic attack of Amidine N on Carbonyl C) Amidine_free->Condensation Reacts with Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Condensation Water_loss_1 Dehydration (-H₂O) Condensation->Water_loss_1 Forms Intermediate Cyclization Intramolecular Cyclization (Second Amidine N attacks second Carbonyl C) Water_loss_1->Cyclization Leads to Water_loss_2 Final Dehydration (-H₂O) Cyclization->Water_loss_2 Forms Dihydropyrimidine Product Substituted Pyrimidine Water_loss_2->Product Aromatization

Caption: Proposed mechanism for pyrimidine synthesis.

Experimental Protocols

Safety Precautions
  • Reagent Handling: 2-(Dimethylamino)ethanimidamide dihydrochloride and related compounds may be harmful if swallowed or inhaled and can cause skin and eye irritation.[6] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Microwave Reactor: Only use a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous. Ensure the reaction vessel is properly sealed and that the pressure and temperature are monitored throughout the reaction.

Protocol 1: Synthesis of 2-(Dimethylaminomethyl)-4,6-dimethylpyrimidine

This protocol details a representative synthesis using acetylacetone as the 1,3-dicarbonyl partner.

Materials & Equipment:

  • 2-(Dimethylamino)ethanimidamide dihydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol (Absolute)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Rotary evaporator

  • Standard laboratory glassware for work-up

Procedure:

  • Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-(Dimethylamino)ethanimidamide dihydrochloride (1.0 mmol, 174.08 mg).

  • Solvent Addition: Add 4 mL of absolute ethanol to the vial.

  • Base Addition: Add triethylamine (2.2 mmol, 0.306 mL). The base is crucial to neutralize the two HCl equivalents and liberate the free amidine. A slight excess ensures the reaction proceeds efficiently.

  • Dicarbonyl Addition: Add acetylacetone (1.0 mmol, 0.102 mL).

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (Use ramp-to-temperature setting)

    • Hold Time: 10 minutes

    • Pressure: Max 250 psi

    • Power: Dynamic (The instrument will modulate power to maintain the target temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically via a compressed air jet in the reactor).

  • Work-up:

    • Transfer the cooled reaction mixture to a round-bottom flask.

    • Remove the solvent and excess triethylamine in vacuo using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) to remove any remaining triethylamine hydrochloride.

    • Wash with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.

G Prep 1. Reagent Prep (Amidine, Base, Dicarbonyl in Vial) MW 2. Microwave Irradiation (120 °C, 10 min) Prep->MW Cool 3. Cooling (To Room Temperature) MW->Cool Workup 4. Aqueous Work-up (Solvent Evaporation, Extraction, Drying) Cool->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analysis 6. Product Analysis (NMR, MS) Purify->Analysis

Caption: Experimental workflow for pyrimidine synthesis.

Versatility and Data

The described protocol is highly adaptable to a variety of 1,3-dicarbonyl compounds, allowing for the rapid generation of a library of substituted pyrimidines. The table below illustrates potential substrates and expected outcomes based on established pyrimidine synthesis literature.[1][2][7]

Entry1,3-Dicarbonyl SubstrateProduct StructureExpected Time (min)Expected Yield (%)
1Acetylacetone2-(Dimethylaminomethyl)-4,6-dimethylpyrimidine1085-95
2Dibenzoylmethane2-(Dimethylaminomethyl)-4,6-diphenylpyrimidine1580-90
3Ethyl Acetoacetate2-(Dimethylaminomethyl)-6-methylpyrimidin-4(3H)-one1275-85
4Ethyl Benzoylacetate2-(Dimethylaminomethyl)-6-phenylpyrimidin-4(3H)-one1570-85

Conclusion

Microwave-assisted synthesis using 2-(Dimethylamino)ethanimidamide dihydrochloride provides a powerful and efficient platform for the construction of pyrimidine derivatives. The protocols outlined in this application note demonstrate the key advantages of MAOS: drastically reduced reaction times, high yields, and operational simplicity. By leveraging this technology, researchers in medicinal chemistry and drug development can significantly accelerate the synthesis of novel heterocyclic compounds, facilitating faster exploration of structure-activity relationships and expediting the discovery pipeline.

References

  • Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review. International Journal of Advanced Mechanical and Thermal Engineering. Available at: [Link]

  • Patil, S. B., Bairagi, S. H., & Shah, P. D. (2021). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 63(5), 720-728. Available at: [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165-177. Available at: [Link]

  • Microwave-Assisted Synthesis of Aminopyrimidines | Request PDF. ResearchGate. Available at: [Link]

  • Bhatewara, A., Jetti, S. R., Kadre, T., Paliwal, P., & Jain, S. (2013). Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. International Journal of Medicinal Chemistry, 2013, 896702. Available at: [Link]

  • Kumar, A., Kumar, A., & Saxena, A. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(22), 5488. Available at: [Link]

  • 2-(dimethylamino)ethanimidamide dihydrochloride (C4H11N3) - PubChem. Available at: [Link]

Sources

Method

Solvent Selection for 2-(Dimethylamino)ethanimidamide Dihydrochloride Reactions: A Detailed Guide for Researchers

Introduction: The Critical Role of the Solvent 2-(Dimethylamino)ethanimidamide dihydrochloride is a versatile bifunctional reagent of significant interest in pharmaceutical and synthetic chemistry. Its structure incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent

2-(Dimethylamino)ethanimidamide dihydrochloride is a versatile bifunctional reagent of significant interest in pharmaceutical and synthetic chemistry. Its structure incorporates a strongly basic amidine moiety and a tertiary amine, offering multiple sites for chemical modification. As a dihydrochloride salt, its solubility and reactivity are profoundly influenced by the choice of solvent. A judicious selection of the reaction medium is therefore paramount to ensure optimal reaction kinetics, yield, and purity of the final product. This guide provides a comprehensive overview of the principles and practical considerations for selecting the appropriate solvent for reactions involving this valuable building block. We will delve into the physicochemical properties of the reagent, explore the interplay between solvent characteristics and reaction outcomes, and provide detailed protocols for solvent screening and a model reaction.

Physicochemical Properties of 2-(Dimethylamino)ethanimidamide Dihydrochloride

A thorough understanding of the reagent's properties is the foundation for informed solvent selection.

Structure and Functional Groups:

The molecule possesses two key functional groups:

  • Ethanimidamide (Amidine) Group: This is a strongly basic functional group. The protonated form (amidinium ion) is stabilized by resonance, which influences its acidity and reactivity.

  • Dimethylamino Group: A tertiary amine that is also basic, albeit generally less so than the amidine.

The dihydrochloride salt form means that both the amidine and the dimethylamino groups are protonated, rendering the molecule highly polar and ionic.

pKa Values and Acid-Base Chemistry:

Functional GroupEstimated pKa of Conjugate AcidReference
N,N-Dimethylethanimidamide~12.81 (Predicted)[1]
N,N-Dimethylethylamine~9.83 - 10.16[2][3]
General Ammonium Ions~9-10[4]

Note: The predicted pKa value for N,N-dimethylethanimidamide suggests it is a strong base.

This disparity in basicity implies that selective deprotonation might be achievable with careful selection of the base and solvent. The dihydrochloride salt will require at least two equivalents of a base to generate the neutral, nucleophilic form of the molecule. The choice of base and its solubility in the reaction solvent are therefore intrinsically linked to the overall success of the reaction.

Solubility Profile:

As a salt, 2-(Dimethylamino)ethanimidamide dihydrochloride is expected to exhibit the following solubility characteristics:

  • High Solubility: In polar protic solvents such as water, ethanol, and methanol, due to favorable ion-dipole interactions and hydrogen bonding.

  • Moderate to Low Solubility: In polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile. Heating may be required to achieve sufficient concentration.

  • Insoluble: In nonpolar solvents such as hexane, toluene, and diethyl ether.

This solubility profile is a primary determinant in the initial selection of a suitable reaction medium.

Core Principles of Solvent Selection

The ideal solvent for a reaction involving 2-(Dimethylamino)ethanimidamide dihydrochloride should meet several criteria:

  • Dissolve Reactants: The solvent must dissolve not only the amidine salt but also the other reactants to a sufficient extent to allow the reaction to proceed at a reasonable rate.

  • Inertness: The solvent should not react with the starting materials, intermediates, or products under the reaction conditions.

  • Appropriate Boiling Point: The boiling point should be suitable for the desired reaction temperature.

  • Facilitate Reaction: The solvent can influence reaction rates and selectivity through various interactions.

  • Ease of Removal: The solvent should be easily removable from the reaction mixture during workup.

The interplay of solvent polarity, proticity, and coordinating ability is central to optimizing reaction outcomes.

The Influence of Solvent Polarity and Proticity

Solvents are broadly classified as polar or nonpolar, and further as protic or aprotic.

  • Polar Protic Solvents: (e.g., water, ethanol, methanol) possess at least one hydrogen atom connected to an electronegative atom and can act as hydrogen bond donors. They are excellent at solvating both cations and anions.

  • Polar Aprotic Solvents: (e.g., DMF, DMSO, acetonitrile, acetone) have a large dipole moment but lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating anions.

  • Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) have low dielectric constants and are generally poor solvents for charged species.

The choice between a protic and an aprotic solvent can have a profound impact on the reactivity of the deprotonated 2-(Dimethylamino)ethanimidamide, which acts as a nucleophile.

  • In polar protic solvents , the nucleophilic nitrogen atoms of the free base can be heavily solvated by hydrogen bonding. This "caging" effect can stabilize the nucleophile but also hinder its ability to attack an electrophile, potentially slowing down SN2-type reactions.[5][6][7]

  • In polar aprotic solvents , the nucleophile is less solvated and therefore more "naked" and reactive.[5][6][7] This often leads to a significant rate enhancement for SN2 reactions.

Visualization of the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system.

Caption: A workflow diagram for systematic solvent selection.

Recommended Solvents for Common Reaction Types

Based on the principles outlined above and literature precedents for similar compounds, the following solvent recommendations can be made for common reaction types.

N-Acylation Reactions

In reactions with acyl chlorides or anhydrides, the free amidine acts as a nucleophile. A base is required to deprotonate the dihydrochloride salt.

  • Recommended Solvents: Polar aprotic solvents such as Dichloromethane (DCM) , Acetonitrile (ACN) , or Tetrahydrofuran (THF) are often preferred. These solvents will dissolve many common acylating agents and will not interfere with the nucleophilicity of the amidine.

  • Base Selection: A non-nucleophilic organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is typically used. An excess of the base (at least 2.2 equivalents) is necessary to neutralize the two equivalents of HCl from the starting material and the one equivalent generated during the reaction.

  • Considerations: In some cases, if the acyl chloride is not highly reactive, a more polar solvent like DMF may be used to increase solubility and reaction rate. However, purification can sometimes be more challenging with high-boiling point solvents like DMF.

N-Alkylation Reactions

For reactions with alkyl halides, the choice of solvent depends on the reactivity of the halide.

  • Recommended Solvents: For reactive alkyl halides (e.g., iodides, bromides), Acetonitrile (ACN) or Acetone are good starting points. For less reactive halides, DMF or DMSO can be used, often with heating.[8]

  • Base Selection: An inorganic base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is commonly employed. These bases are generally insoluble in many organic solvents, leading to a heterogeneous reaction mixture.

  • Protic Solvents: Ethanol can also be a suitable solvent, particularly for reactions run at elevated temperatures.[9] It is a good solvent for the amidine salt and many inorganic bases.

Synthesis of Heterocycles (e.g., Pyrimidines)

Amidines are common precursors for the synthesis of pyrimidines through condensation with 1,3-dicarbonyl compounds or their equivalents.

  • Recommended Solvents: Ethanol or Isopropanol are frequently used for these condensation reactions. They are good solvents for the reactants and often facilitate the cyclization and dehydration steps.[10][11]

  • Base/Catalyst: Often, a base such as sodium ethoxide or sodium isopropoxide in the corresponding alcohol is used to deprotonate the amidine and catalyze the condensation.

  • Alternative Solvents: In some cases, higher boiling point solvents like n-butanol or even solvent-free conditions at high temperatures may be employed to drive the reaction to completion.

Experimental Protocols

Protocol 1: Solvent Screening for N-Acylation

This protocol provides a general method for screening solvents for the acylation of 2-(Dimethylamino)ethanimidamide dihydrochloride with a model acyl chloride.

Materials:

  • 2-(Dimethylamino)ethanimidamide dihydrochloride

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Small reaction vials with stir bars

  • TLC plates and appropriate eluent system

Procedure:

  • To each of four separate reaction vials, add 2-(Dimethylamino)ethanimidamide dihydrochloride (1 equivalent) and a stir bar.

  • Add 2 mL of the solvent to be tested (DCM, ACN, THF, or DMF) to each respective vial.

  • To each vial, add triethylamine (2.5 equivalents) and stir for 10 minutes at room temperature to allow for deprotonation.

  • Add benzoyl chloride (1.1 equivalents) dropwise to each vial.

  • Stir the reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Analyze the TLC plates to assess the consumption of starting material and the formation of the product. The solvent that provides the cleanest and fastest conversion to the desired product is the most suitable.

Protocol 2: Synthesis of a 2-Substituted Pyrimidine

This protocol describes a model synthesis of a pyrimidine derivative using 2-(Dimethylamino)ethanimidamide dihydrochloride.

Materials:

  • 2-(Dimethylamino)ethanimidamide dihydrochloride (1 equivalent)

  • Acetylacetone (1 equivalent)

  • Sodium ethoxide (2.1 equivalents)

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol.

  • Carefully add sodium ethoxide to the ethanol and stir until it is completely dissolved.

  • Add 2-(Dimethylamino)ethanimidamide dihydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • Add acetylacetone dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrimidine.

Troubleshooting and Advanced Considerations

  • Low Solubility: If the starting materials have low solubility in the chosen solvent, gentle heating or the use of a co-solvent may be necessary. For heterogeneous reactions, vigorous stirring is crucial.

  • Side Reactions: The presence of two basic centers can lead to side reactions such as di-acylation or di-alkylation. The stoichiometry of the electrophile and the reaction conditions should be carefully controlled to favor mono-substitution if desired.

  • Solvent Purity: The use of anhydrous solvents is critical in many reactions, especially when using water-sensitive reagents like acyl chlorides or strong bases.

Conclusion

The selection of an appropriate solvent is a critical parameter that can determine the success or failure of a reaction involving 2-(Dimethylamino)ethanimidamide dihydrochloride. By carefully considering the physicochemical properties of the reagent, the nature of the intended reaction, and the properties of the solvent, researchers can significantly improve reaction outcomes. The guidelines and protocols presented in this document provide a solid foundation for the rational design of reaction conditions and will be a valuable resource for scientists and professionals in the field of drug discovery and development.

References

  • Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]

  • ChemBK. (n.d.). Ethanimidamide, N,N-dimethyl-. Retrieved from [Link]

  • MDPI. (2020, November 20). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethylethylamine. PubChem Compound Summary for CID 11723. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2018, July 13). Recent synthetic methodologies for pyrimidine and its derivatives. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • LookChem. (n.d.). N,N-Dimethylethylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to s.... Retrieved from [Link]

  • ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylethylamine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, October 1). What are the conditions for making amines from alkyl halides?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of the Amidines. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis. Retrieved from [Link]

  • Approximate pKa chart of the functional groups. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: One-Pot Heterocyclization Protocols Using 2-(Dimethylamino)ethanimidamide

Executive Summary & Chemical Profile[1][2][3][4] This guide details the operational protocols for utilizing 2-(Dimethylamino)ethanimidamide (CAS: 27366-72-9) in one-pot multicomponent reactions (MCRs). Unlike simple acet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

This guide details the operational protocols for utilizing 2-(Dimethylamino)ethanimidamide (CAS: 27366-72-9) in one-pot multicomponent reactions (MCRs). Unlike simple acetamidines, the incorporation of the N,N-dimethylamino moiety confers unique solubility profiles and potential intramolecular catalytic effects, making it a valuable precursor for synthesizing kinase inhibitors and H2-receptor antagonists.

Chemical Identity
PropertySpecification
IUPAC Name 2-(Dimethylamino)ethanimidamide
Common Form Dihydrochloride salt (

)
MW (Salt) 174.07 g/mol
pKa (est) ~11.5 (Amidine), ~9.0 (Tertiary Amine)
Solubility High in

, MeOH; Low in

, Hexanes
Function 1,3-Binucleophile (N-C-N)

Core Directive: The "Free-Base" Strategy

Critical Operational Insight: Commercially available 2-(dimethylamino)ethanimidamide is supplied as a dihydrochloride salt to prevent polymerization and hydrolysis. Direct addition to electrophiles often fails due to protonation of the nucleophilic nitrogen.

The "In-Situ" Liberation Rule: Successful one-pot protocols must include a pre-equilibrium step where the salt is neutralized by a non-nucleophilic base (e.g., NaOEt, KOtBu) before the introduction of the electrophile. This generates the reactive free base species in solution without isolation, maintaining the "one-pot" integrity.

Protocol A: One-Pot Synthesis of 2-(Dimethylaminomethyl)pyrimidines

This protocol utilizes a condensation reaction with 1,3-dicarbonyls.[1][2] It is the primary route for generating scaffolds found in pharmaceutical intermediates.

Reaction Scheme

Substrates: 2-(Dimethylamino)ethanimidamide


 2HCl + Ethyl Acetoacetate
Reagent:  Sodium Ethoxide (NaOEt)
Solvent:  Absolute Ethanol
Product:  2-[(Dimethylamino)methyl]-6-methylpyrimidin-4-ol
Mechanistic Pathway (DOT Visualization)

PyrimidineMechanism Salt Amidine 2HCl Salt FreeBase Free Amidine (Nucleophile) Salt->FreeBase + 2 eq NaOEt (Neutralization) Inter1 Tetrahedral Intermediate FreeBase->Inter1 + Ethyl Acetoacetate (Nucleophilic Attack) Elim Elimination (-EtOH, -H2O) Inter1->Elim Cyclization Prod Pyrimidin-4-ol Product Elim->Prod Tautomerization

Figure 1: Mechanistic pathway for the condensation of amidine salts with


-keto esters.
Step-by-Step Methodology
  • Preparation of Base Solution (Exothermic):

    • In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Sodium Ethoxide (2.2 equiv) in Absolute Ethanol (10 mL/g of substrate) .

    • Note: If using Na metal, allow complete dissolution before proceeding.

  • Salt Neutralization (The Critical Step):

    • Add 2-(Dimethylamino)ethanimidamide dihydrochloride (1.0 equiv) to the ethoxide solution at room temperature.

    • Stir for 15–20 minutes. The solution will become cloudy as NaCl precipitates.

    • Validation: Check pH; it must be basic (pH > 10).

  • Electrophile Addition:

    • Add Ethyl Acetoacetate (1.1 equiv) dropwise over 5 minutes.

    • Observation: The mixture may warm slightly.

  • Reflux & Cyclization:

    • Heat the mixture to reflux (

      
      C) for 6–8 hours.
      
    • Monitoring: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The amidine spot (baseline) should disappear.

  • Workup & Isolation:

    • Cool to room temperature.[3][4][5]

    • Evaporate the solvent under reduced pressure to roughly 20% volume.

    • Add ice-cold water (20 mL).

    • Neutralize carefully with Acetic Acid to pH ~7.0. The hydroxypyrimidine often precipitates at neutral pH.

    • Filter the solid.[3] If no precipitate forms, extract with Chloroform (

      
       mL).
      

Protocol B: Synthesis of Imidazoles via -Haloketones

This protocol adapts the Marckwald synthesis for the creation of 2-substituted imidazoles, useful for antifungal pharmacophores.

Experimental Workflow (DOT Visualization)

ImidazoleWorkflow Start Weigh Reagents: Amidine Salt (1eq) K2CO3 (4eq) Solvent Add Solvent: DMF or MeCN Start->Solvent Mix Stir @ RT (30 mins) Solvent->Mix AddHalo Add Phenacyl Bromide (1.0 eq) Mix->AddHalo Heat Heat to 80°C (4-6 Hours) AddHalo->Heat Quench Pour into Ice Water Heat->Quench Extract Extract (EtOAc) & Dry Quench->Extract

Figure 2: Operational workflow for the one-pot synthesis of 2-(dimethylaminomethyl)-4-phenylimidazole.

Methodology
  • Reagent Assembly:

    • Combine 2-(Dimethylamino)ethanimidamide dihydrochloride (1.0 mmol) and Potassium Carbonate (

      
      , 4.0 mmol)  in a reaction vial.
      
    • Why Excess Base? To neutralize the 2 HCl protons and absorb the HBr generated during alkylation/cyclization.

  • Solvent System:

    • Add DMF (Dimethylformamide) (3 mL).

    • Stir at RT for 30 minutes to ensure free-base formation.

  • Cyclization:

    • Add Phenacyl Bromide (1.0 mmol) .

    • Heat the block to

      
      C.
      
    • Time: 4–6 hours.[3]

  • Purification:

    • Pour reaction mixture into 20 mL brine.

    • Extract with Ethyl Acetate.

    • The product often requires column chromatography (Silica, DCM:MeOH 95:5) due to the polarity of the dimethylamino tail.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure 2.0+ equivalents of alkoxide are used before adding the electrophile.
Sticky/Oily Product Presence of DMF or incomplete drying.The dimethylamino group holds water. Lyophilize or use high-vac drying >12h.
No Reaction Amidine hydrolysis.Ensure solvents are anhydrous. Amidines hydrolyze to amides in wet conditions.
Side Products N-Alkylation vs Cyclization.In Protocol B, add the haloketone slowly (dropwise) to favor cyclization over poly-alkylation.

References

  • PubChem. (2025). 2-(Dimethylamino)ethanimidamide dihydrochloride Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrimidines. (General reference for amidine-dicarbonyl condensation mechanisms). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 2-(Dimethylamino)ethanimidamide dihydrochloride

Technical Support Center: 2-(Dimethylamino)ethanimidamide Dihydrochloride Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solubility Optimization & Handling Protocols[1][2] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Dimethylamino)ethanimidamide Dihydrochloride

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solubility Optimization & Handling Protocols[1][2]

Executive Summary: The Solubility Paradox

Welcome to the technical support hub. You are likely here because you are encountering the classic "Amidine Salt Paradox" with 2-(Dimethylamino)ethanimidamide dihydrochloride (also known as 2-(dimethylamino)acetamidine 2HCl).[1][2]

The Core Problem: This molecule is a dihydrochloride salt of a highly polar small molecule.[1]

  • The Salt Form (2HCl): Extremely stable and water-soluble, but virtually insoluble in the organic solvents (DCM, THF, Toluene) required for most synthetic organic reactions (e.g., cyclizations, heterocycle formation).

  • The Free Base: Soluble in organics, but thermodynamically unstable and prone to rapid hydrolysis or polymerization.[1]

This guide provides the protocols to bridge this gap, allowing you to utilize the stability of the salt while accessing the reactivity of the free base.

Part 1: Solubility Profile & Solvent Compatibility

Before attempting dissolution, review the solubility heatmap below. This data prevents the common error of "force-dissolving" the salt in incompatible media, which leads to oiling out or precipitation.[2]

Table 1: Solubility Heatmap (25°C)

Solvent SystemSolubility RatingBehavior / Notes
Water (pH < 7) Excellent (>100 mg/mL)Stable.[1][2][3] Best for stock solutions if biological application.[1]
Methanol (MeOH) Good (~50 mg/mL)Best polar organic choice.[1] Often used for solvent exchange.[1]
DMSO / DMF Moderate Soluble, but difficult to remove later.[1] Use only if necessary.
Ethanol (EtOH) Low/Moderate Soluble with heating; risk of precipitation upon cooling.[1]
DCM / Chloroform Insoluble Do not use alone. The salt will float as a suspension.[1]
THF / Ether Insoluble The salt is completely inert in these solvents.[1]
Water (pH > 9) High WARNING: Rapid hydrolysis to the amide occurs.[1]

Part 2: Critical Workflows (The "How-To")

Most researchers fail because they try to dissolve the salt before the reaction. The correct approach depends entirely on your application.

Scenario A: Organic Synthesis (Cyclizations/Couplings in DCM or THF)

Target: You need to react the amidine with an electrophile (e.g., ester, isocyanate) in a non-polar solvent.

Do NOT isolate the free base. The free base of 2-(dimethylamino)ethanimidamide is unstable.[1][2] Instead, use the In-Situ Neutralization Protocol . This method generates the reactive species inside the reaction vessel, preventing decomposition.

Protocol 1: In-Situ Neutralization (The "Suspension Method") [1][2][3]

  • Suspend: Place the 2HCl salt in your anhydrous organic solvent (DCM or THF). It will not dissolve; it will form a white suspension.[1]

  • Add Base: Add 2.2 to 2.5 equivalents of a non-nucleophilic organic base (e.g., DIPEA or Triethylamine).[1]

  • The Shift: You will observe the suspension clarify or change texture as the HCl is scavenged by the DIPEA. The amidine free base is now in solution and ready to react.[4]

  • React: Add your electrophile immediately.

InSituProtocol Start Start: 2HCl Salt (Solid) Suspend Suspend in DCM/THF (Heterogeneous) Start->Suspend AddBase Add 2.2 eq DIPEA (Scavenge HCl) Suspend->AddBase Stir 10 min Solubilize Free Base Released (Homogeneous Solution) AddBase->Solubilize HCl transfer React Add Electrophile (Immediate Reaction) Solubilize->React

Figure 1: In-Situ Neutralization Workflow. This method avoids the instability of isolating the free base.

Scenario B: Biological/Aqueous Applications

Target: You are using the compound as a ligand or reagent in cell culture or enzymatic assays.[1][2]

The Risk: Hydrolysis.[1] Amidines are susceptible to hydrolyzing into amides (inactive) in basic water.[1]

Protocol 2: pH-Buffered Dissolution

  • Acidic Start: Dissolve the 2HCl salt in water or saline.[1] The natural pH will be acidic (~pH 2-3).[1][2][3]

  • Buffering: If you must raise the pH to 7.4 (physiological), do so immediately before use .[1]

  • Avoid: Do not store the solution at pH > 8.0 for extended periods.

  • Storage: Store stock solutions in water at -20°C (acidic state is stable).

Part 3: Troubleshooting & FAQs

Q1: The powder has turned into a sticky "goo" or syrup in the bottle. Is it ruined?

  • Diagnosis: Deliquescence.[1] The dihydrochloride salt is extremely hygroscopic. It has absorbed atmospheric moisture.[1]

  • Fix: If the application is strictly aqueous, you can quantify the mass by NMR (using an internal standard) and use it as a solution. For organic synthesis, it is likely compromised (hydrolysis risk).[1]

  • Prevention: Always store in a desiccator or under argon.[1] Handle quickly in ambient air.

Q2: I tried to extract the free base using NaOH and DCM, but I got very low yield.

  • Cause: Two factors:[1][2][3][5]

    • Water Solubility: The free base is a small, polar molecule.[1] It partitions poorly into DCM, preferring the aqueous phase even at high pH.

    • Hydrolysis: The strong base (NaOH) likely hydrolyzed the amidine to the amide during the extraction.

  • Solution: Use the In-Situ Neutralization Protocol (Protocol 1) described above. Avoid aqueous extraction entirely.[1]

Q3: Can I use alcohols (MeOH/EtOH) for synthesis?

  • Answer: Yes, but be careful. Amidines can react with alcohols to form orthoesters or imidates under acidic conditions (Pinner reaction reversal).[1] Ensure your reaction mixture is neutralized (basic) if heating in alcohol.[1]

Part 4: Mechanistic Logic (Why this happens)

To understand the behavior of 2-(Dimethylamino)ethanimidamide dihydrochloride , visualize the competing forces:

  • Lattice Energy vs. Solvation: The 2HCl salt has high lattice energy.[1] Non-polar solvents (DCM) cannot overcome this energy to solvate the ions.[1] Water, with its high dielectric constant, solvates the ions easily.

  • Hydrolysis Pathway: In basic aqueous media, the hydroxide ion (

    
    ) attacks the central carbon of the amidine group.[1] This collapses to kick out ammonia (
    
    
    
    ) or the amine, destroying your compound.

HydrolysisRisk Salt Amidine 2HCl (Acidic/Stable) Base Add Base (pH > 9) + Water Salt->Base Deprotonation Attack Hydroxide Attack on Central Carbon Base->Attack Nucleophilic Attack Product Amide (Inactive) + Ammonia Attack->Product Irreversible Hydrolysis

Figure 2: The Hydrolysis Trap.[1][2][3] Avoiding high pH in aqueous environments is critical for stability.[1][2]

References

  • PubChem. (n.d.).[1] 2-(Dimethylamino)ethanimidamide dihydrochloride.[1][2][3][6] National Library of Medicine.[1] Retrieved from [Link]

  • Organic Syntheses. (1955).[1][7] General procedures for Amidine Synthesis and Handling. Organic Syntheses, Coll. Vol. 3. Retrieved from [Link] (Refers to analogous dimethylamine hydrochloride handling).[1]

  • ScienceMadness Wiki. (2023).[1] Acetamidine hydrochloride: Properties and Hydrolysis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-(Dimethylamino)ethanimidamide Reactivity

Product: 2-(Dimethylamino)ethanimidamide (and its Hydrochloride salt) CAS: 108-00-9 (Free base) / Specific salt CAS varies Synonyms: 2-(Dimethylamino)acetamidine; -Dimethylglycinamidine Application: Heterocycle synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-(Dimethylamino)ethanimidamide (and its Hydrochloride salt) CAS: 108-00-9 (Free base) / Specific salt CAS varies Synonyms: 2-(Dimethylamino)acetamidine;


-Dimethylglycinamidine
Application:  Heterocycle synthesis (Pyrimidines, Imidazoles), Kinase Inhibitor precursors, Ligand synthesis.[1]

Executive Summary: The "Amidine Paradox"

2-(Dimethylamino)ethanimidamide is a potent binucleophile essential for constructing nitrogen-rich heterocycles.[1] However, it presents a "dual personality" challenge: it is thermodynamically driven to form stable heterocycles but kinetically prone to rapid hydrolysis and carbonate formation.

The Golden Rule: Never isolate the free base for long-term storage. Always generate it in situ from the hydrochloride salt under strictly anhydrous conditions.

Module 1: Critical Reactivity & Side Reactions

Hydrolysis (The Silent Killer)

The most common cause of reaction failure is the invisible conversion of the amidine to 2-(dimethylamino)acetamide .

  • Mechanism: In the presence of water (even trace atmospheric moisture) and base, the amidine carbon undergoes nucleophilic attack by hydroxide, releasing ammonia and forming the thermodynamically stable amide.[1]

  • Impact: The amide is non-reactive toward 1,3-dicarbonyls (common coupling partners), leading to near-zero yields despite "correct" stoichiometry.[1]

Carbonate Formation

The free base is highly hygroscopic and basic (


). Upon exposure to air, it absorbs 

and

to form amidinium carbonates .
  • Observation: The oil or solid becomes "gummy" or crusty.

  • Consequence: Stoichiometric mismatch in subsequent reactions and release of water during heating.

Self-Condensation (Oligomerization)

At high concentrations (>1 M) and high temperatures without an electrophile present, amidines can self-condense to form triazines or polymers, releasing ammonia.[1]

Module 2: Visualization of Pathways

The following diagram illustrates the competitive landscape between productive heterocycle formation and destructive side reactions.

AmidineReactivity cluster_inputs Reagents cluster_intermediate Reactive Species cluster_outcomes AmidineSalt Amidine.2HCl (Stable Storage) FreeBase Free Amidine (Transient Species) AmidineSalt->FreeBase Neutralization (Anhydrous) Base Strong Base (NaOMe/NaOEt) Base->FreeBase Electrophile Electrophile (e.g., 1,3-Dicarbonyl) Product Target Heterocycle (Pyrimidine/Imidazole) FreeBase->Product + Electrophile (Fast) Amide Side Product: 2-(Dimethylamino)acetamide FreeBase->Amide + H2O / OH- (Hydrolysis) Carbonate Impurity: Amidinium Carbonate FreeBase->Carbonate + CO2 (Air) Water Trace H2O Water->Amide

Figure 1: Competitive reaction pathways. The green path represents the desired synthesis; red and yellow paths represent degradation caused by moisture and air exposure.[1]

Module 3: Troubleshooting Guide

Scenario A: Low Yield in Pyrimidine Synthesis

Symptom: LC-MS shows a large peak with Mass = M(Amidine) + 1 (Hydrolysis product) or starting material remains unreacted.[1] Root Cause: The amidine hydrolyzed before it could react with the


-keto ester.[1]
CheckpointActionable Fix
Solvent Quality Do not use "bottle" ethanol. Use freshly distilled or molecular-sieve-dried EtOH/MeOH.[1] Water content must be <0.05%.
Base Selection Switch from Hydroxides (NaOH/KOH) to Alkoxides (NaOMe/NaOEt) . Hydroxide ions directly catalyze amidine hydrolysis.
Order of Addition Do not premix the amidine and base and let them sit. Add the electrophile immediately after neutralization, or mix all three components simultaneously.
Scenario B: "Gummy" Precipitate During Workup

Symptom: The reaction mixture turns into a sticky semi-solid that is insoluble in organic solvents. Root Cause: Formation of amidinium carbonates or polymerization due to high concentration.

CheckpointActionable Fix
Atmosphere Ensure the reaction is under a positive pressure of Nitrogen or Argon.[1]
Concentration Dilute the reaction. Amidine condensations work best at 0.1 M – 0.5 M. High concentrations (>1 M) favor self-aggregation.[1]

Module 4: Standard Operating Protocols (SOP)

Protocol 1: Anhydrous In Situ Free-Basing (Recommended)

Use this method for condensation reactions (e.g., with ethyl acetoacetate).[1]

  • Preparation: Flame-dry a 3-neck round bottom flask and cool under

    
    .
    
  • Charging: Add 2-(Dimethylamino)ethanimidamide dihydrochloride (1.0 equiv) and the electrophile (e.g.,

    
    -keto ester, 1.0–1.1 equiv).[1]
    
  • Solvent: Add anhydrous Methanol or Ethanol (0.5 M concentration relative to amidine).

  • Neutralization: Cool to 0°C. Dropwise add Sodium Methoxide (NaOMe) solution (2.0–2.1 equiv for dihydrochloride salt).

    • Why? This releases the free base directly in the presence of the electrophile, minimizing the lifetime of the unreacted free amidine.[1]

  • Reaction: Allow to warm to room temperature. If reflux is required, ensure a drying tube or inert gas line is attached to the condenser.

Protocol 2: QC Check for Starting Material

Before running a large batch, check your salt.

  • Dissolve 10 mg of the Amidine HCl salt in

    
     or 
    
    
    
    .[1]
  • Run a

    
     NMR.[2]
    
  • Pass Criteria: Distinct singlet for

    
     (
    
    
    
    ppm) and methylene
    
    
    .[1]
  • Fail Criteria: Appearance of a second set of signals shifted upfield (Amide impurity) or lack of integration for the amidine

    
     protons (if using DMSO).
    

Module 5: Advanced Troubleshooting Logic

Use this decision tree to diagnose reaction failures quickly.

TroubleshootingTree Start Problem: Low Yield / Impurities CheckSM Step 1: Check SM Purity (NMR) Is Amide present? Start->CheckSM YesAmide Yes: Amide Detected CheckSM->YesAmide >5% Impurity NoAmide No: SM is Pure CheckSM->NoAmide Pure Recrystallize Action: Recrystallize Salt (EtOH/Et2O) YesAmide->Recrystallize CheckWater Step 2: Check Solvent Water Content Is Solvent Anhydrous? NoAmide->CheckWater WetSolvent No: Used bottle solvent CheckWater->WetSolvent DrySolvent Yes: Freshly distilled/Sieves CheckWater->DrySolvent DryAction Action: Add Molecular Sieves (3A) or Chemical Scavenger WetSolvent->DryAction CheckBase Step 3: Check Base Strength Using NaOH/KOH? DrySolvent->CheckBase StrongBase Yes: Hydroxide used CheckBase->StrongBase Alkoxide No: Alkoxide/Organic Base used CheckBase->Alkoxide SwitchBase Action: Switch to NaOMe/NaOEt (Eliminate OH- ions) StrongBase->SwitchBase ReviewMech Action: Review Electrophile Reactivity (Steric hindrance?) Alkoxide->ReviewMech

Figure 2: Diagnostic logic flow for identifying failure modes in amidine chemistry.

FAQ: Frequently Asked Questions

Q: Can I store the free base if I keep it under Argon? A: It is highly discouraged. Even under Argon, kinetic instability can lead to dimerization over weeks. Store the Hydrochloride salt at -20°C; it is stable for years if kept dry.[1]

Q: I see a "Methyl Formate" trick in the literature. What is that? A: Excellent question. In industrial synthesis, methyl formate is sometimes added to the reaction mixture when using Sodium Methoxide.[1] The methyl formate acts as a "water scavenger."[1] It reacts with any adventitious water/hydroxide to form methanol and sodium formate, effectively keeping the system anhydrous and preventing amidine hydrolysis [1].[1]

Q: Can I use DBU or TEA as the base instead of NaOMe? A: Yes, but with caveats.

  • TEA (Triethylamine): Often too weak to fully deprotonate the HCl salt rapidly, leading to sluggish reactions.

  • DBU: Strong enough, but nucleophilic enough to cause side reactions with certain electrophiles.

  • Recommendation: NaOMe or NaOEt in the corresponding alcohol is the "Gold Standard" because the byproduct (NaCl) is inert and the base matches the solvent [2].

References

  • Method for synthesizing acetamidine. (2019). Google Patents, CN111018744A.
  • A Synthesis of Acetamidines. Harjani, J. R., Liang, C., & Jessop, P. G. (2011).[3][4] The Journal of Organic Chemistry, 76(5), 1683-1691.[1] Available at: [Link] (Discusses suppression of imidate ester side products).

  • The Chemistry of Amidines and Imidates. Patai, S. (Ed.). (1975). Wiley-Interscience.[1] (Foundational text on amidine hydrolysis mechanisms and stability).

  • Amide Hydrolysis Mechanism. Chemistry Steps. Available at: [Link] (General mechanism for the primary side reaction).

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 2-(Dimethylamino)ethanimidamide Condensation Reactions

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals utilizing 2-(Dimethylamino)ethanimidamide dihydrochloride (also known as N,N-Dimethylacetamidine dihydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals utilizing 2-(Dimethylamino)ethanimidamide dihydrochloride (also known as N,N-Dimethylacetamidine dihydrochloride) in condensation reactions. The most critical variable governing the success of these reactions—yield, purity, and reaction time—is pH control. This document offers a framework for understanding, optimizing, and troubleshooting this crucial parameter.

Section 1: The Critical Role of pH: A Mechanistic Overview

The condensation of an amidine with a carbonyl compound, typically a 1,3-dicarbonyl species to form a pyrimidine ring, is a classic and powerful transformation in heterocyclic chemistry.[1][2] The reaction hinges on the nucleophilic character of the amidine. However, 2-(Dimethylamino)ethanimidamide is supplied as a dihydrochloride salt, meaning the nucleophilic nitrogen atoms are protonated and non-reactive.

The core challenge is a delicate equilibrium:

  • Deprotonation is Essential: A base must be added to neutralize the hydrochloride salts and generate the free amidine base. This free base is the active nucleophile required to attack the electrophilic carbonyl carbon.

  • Excessive Basicity is Detrimental: While a basic environment is necessary, a pH that is too high can lead to undesirable side reactions. These include self-condensation of the carbonyl partner (e.g., an aldol condensation), enolate decomposition, or degradation of the final product.[3]

Therefore, the "optimal pH" is a compromise—a pH window that is sufficiently basic to generate an adequate concentration of the nucleophilic free amidine without significantly promoting side reactions.

pH_Optimization_Concept cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Strongly Basic) cluster_optimal_ph Optimal pH (Mildly Basic) low_ph Amidine is Protonated (R-C(=NH2+)-NMe2) Non-Nucleophilic low_yield Result: No or Very Slow Reaction low_ph->low_yield high_ph Carbonyl Partner Side Reactions (e.g., Aldol Condensation) high_yield Result: Low Yield & Impurities high_ph->high_yield optimal_ph Sufficient Free Amidine Minimal Side Reactions optimal_yield Result: Successful Condensation optimal_ph->optimal_yield

Caption: The pH balancing act in amidine condensation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for the condensation? A1: The optimal pH is substrate-dependent, but a general starting point for optimization is a slightly basic range of pH 8 to 10 . This range typically ensures sufficient deprotonation of the amidine to initiate the reaction without aggressively promoting the decomposition of common carbonyl reactants.

Q2: How do I choose the right base to adjust the pH? A2: The choice of base is critical. You need a base strong enough to deprotonate the amidine hydrochloride salt but not so strong that it promotes side reactions. Organic, non-nucleophilic bases are often preferred for their solubility in organic solvents and to prevent competition with the amidine as a nucleophile. Inorganic bases can also be effective, particularly in polar solvents.

BaseAbbreviationpKa (Conjugate Acid)Suitability & Comments
TriethylamineTEA, Et₃N~10.7A common, cost-effective choice. Suitable for many applications.
DiisopropylethylamineDIPEA, Hünig's Base~11.0More sterically hindered than TEA, reducing its nucleophilicity. An excellent choice to minimize side reactions.
Potassium CarbonateK₂CO₃~10.3 (pKa of HCO₃⁻)A mild inorganic base, useful in polar solvents like DMF or ethanol. Can result in a heterogeneous mixture.
Sodium BicarbonateNaHCO₃~10.3 (pKa of H₂CO₃ is ~6.4)A weaker base, suitable for sensitive substrates where over-basification is a major concern.
Sodium EthoxideNaOEt~16.0 (pKa of EtOH)A very strong base. Generally not recommended unless specifically required, as it strongly promotes side reactions like Claisen or aldol condensations.[3]

Q3: My reaction is not starting or is very slow. What is the likely pH-related cause? A3: The most probable cause is insufficient deprotonation of the 2-(Dimethylamino)ethanimidamide dihydrochloride. This indicates your reaction medium is too acidic (pH is too low). The amidine remains in its protonated, non-nucleophilic state.

  • Solution: Add a base (such as TEA or K₂CO₃) incrementally while monitoring the reaction by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Q4: I am seeing a lot of side products and tar formation. Could this be a pH issue? A4: Yes, this is a classic sign of the pH being too high. A strongly basic environment can cause the carbonyl partner to undergo self-condensation or other decomposition pathways, leading to a complex mixture of byproducts and reduced yield of the desired heterocyclic product.[3]

  • Solution: Reduce the amount of base used. Consider switching to a weaker or more sterically hindered base (e.g., from NaOEt to K₂CO₃ or DIPEA). Running the reaction at a lower temperature can also help mitigate these side reactions.[5]

Q5: Can I use a buffer to maintain the pH? A5: While less common in traditional organic synthesis than in biochemistry, a buffer can be an excellent strategy for precise pH control, especially for sensitive substrates. A borate buffer system (pH ~8-10) or a carbonate-bicarbonate buffer (pH ~9-11) could be effective, provided the buffer components do not interfere with the reaction. A small-scale trial is essential to validate this approach.

Section 3: Troubleshooting Guide

ProblemLikely pH-Related Cause(s)Recommended Solution(s)
No or Very Low Conversion pH is too low. The amidine salt is not being sufficiently neutralized to its active free-base form.1. Add 1.0-2.2 equivalents of a suitable base (e.g., TEA, K₂CO₃). 2. Monitor pH with a moistened pH strip (for aqueous/alcoholic solutions) or by observing reaction progress via TLC/LC-MS after base addition.
Multiple Byproducts / Dark Color / Tar Formation pH is too high. This promotes side reactions of the carbonyl starting material (e.g., aldol) or product degradation.[4]1. Reduce the equivalents of base. 2. Switch to a weaker or more sterically hindered base (e.g., DIPEA instead of TEA). 3. Consider running the reaction at a lower temperature to slow down side reactions.
Inconsistent Results Batch-to-Batch Poor pH control. Minor variations in reagent purity (especially the amidine salt) or solvent water content can alter the final pH.1. Implement a standardized pH adjustment protocol. 2. Use a pH meter for aqueous/alcoholic reactions if possible. 3. For non-aqueous systems, standardize the equivalents of base added relative to the amidine dihydrochloride.
Product is Unstable During Workup The pH of the aqueous quench or extraction solutions may be causing product degradation (e.g., hydrolysis).Test the stability of your isolated product in acidic and basic conditions before performing a large-scale workup. Adjust the pH of your workup solutions to be neutral or mildly acidic/basic as tolerated by the product.[6]

Section 4: Experimental Protocol: A General Method for pH Optimization

This protocol describes a parallel synthesis approach to efficiently screen for the optimal pH in a condensation reaction between 2-(Dimethylamino)ethanimidamide dihydrochloride and a generic 1,3-dicarbonyl compound.

Caption: Workflow for parallel pH optimization.

Materials:

  • 2-(Dimethylamino)ethanimidamide dihydrochloride

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Anhydrous solvent (e.g., Ethanol, DMF, Acetonitrile)

  • Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃))

  • Small reaction vials with stir bars

  • TLC plates and LC-MS vials

Procedure:

  • Preparation: In a larger flask, prepare a stock solution of the 2-(Dimethylamino)ethanimidamide dihydrochloride (1.0 eq.) and the 1,3-dicarbonyl compound (1.0 eq.) in the chosen solvent.

  • Aliquotting: Distribute equal volumes of this stock solution into four separate, labeled reaction vials.

  • Base Addition:

    • To Vial 1, add 2.0 equivalents of your chosen base (relative to the amidine). This is the stoichiometric amount to neutralize both HCl salts.

    • To Vial 2, add 2.2 equivalents of the base.

    • To Vial 3, add 2.5 equivalents of the base.

    • To Vial 4, add 3.0 equivalents of the base.

  • Reaction: Place all vials in a heating block set to the desired reaction temperature (e.g., 80 °C) and stir.

  • Monitoring: After a set time (e.g., 1, 2, and 4 hours), take a small aliquot from each reaction vial. Analyze each sample by TLC or LC-MS to assess the consumption of starting materials and the formation of the desired product.[4]

  • Analysis: Compare the results from the four reactions. The condition that provides the cleanest conversion to the product with the fewest byproducts is the optimal one. The "equivalents of base" used in that vial should be used for future, larger-scale reactions.

This systematic approach removes guesswork and provides a reliable, data-driven method for optimizing the critical pH parameter for your specific condensation reaction.

References

  • ChemBK. (2025, August 19). N,N-Dimethylacetamide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethylacetamide. PubChem. Available at: [Link]

  • Iqbal, J. (n.d.). Pinner pyrimidine synthesis. Slideshare. Available at: [Link]

  • Wikipedia. (n.d.). Pyrimidine. Available at: [Link]

  • Shaaban, M. R., et al. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

  • Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis. Available at: [Link]

  • PubMed. (n.d.). Synthesis of pyrimidines by direct condensation of amides and nitriles. Available at: [Link]

  • MDPI. (2020, November 20). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Available at: [Link]

  • Dhaouadi, Z., et al. (2016, December 1). N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) reactions with NO 3 , OH and Cl: A theoretical study of the kinetics and mechanisms. Available at: [Link]

  • Unknown. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • I.R.I.S. (2022, May 27). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivati. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine compounds using dimethylamino imine derivatives. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • Fiveable. (n.d.). Carbonyl Condensation Reactions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Carbonyl condensation. Available at: [Link]

  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. Available at: [Link]

  • Reddit. (2022, December 29). Tips on how to approach aromatic heterocyclic mechanisms?. r/OrganicChemistry. Available at: [Link]

  • Google Patents. (n.d.). CN103524369A - Synthesis method of N, N-dimethylacetamide.
  • NIST. (n.d.). N,N-Dimethylacetamide. NIST WebBook. Available at: [Link]

  • National Center for Biotechnology Information. (2022, December 5). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. PMC. Available at: [Link]

  • NIST. (n.d.). N,N-Dimethylacetamide. NIST WebBook. Available at: [Link]

  • Unknown. (n.d.). Heterocyclic Compounds. Available at: [Link]

  • Unknown. (n.d.). Carbonyl Condensation Rxn & Amines. Available at: [Link]

  • MDPI. (2018, August 3). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Available at: [Link]

  • Chemistry LibreTexts. (2024, May 9). 23: Carbonyl Condensation Reactions. Available at: [Link]

  • ResearchGate. (2025, November 3). Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. Available at: [Link]

  • NC State University Libraries. (n.d.). 23.13 Some Biological Carbonyl Condensation Reactions – Organic Chemistry. Available at: [Link]

  • Unknown. (2025, August 6). Mild method for the synthesis of amidines by the electrophilic activation of amides. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Amidine Dihydrochloride Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low reactivity of amidine dihydrochloride salts, a common yet ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low reactivity of amidine dihydrochloride salts, a common yet often misunderstood challenge in synthetic chemistry. The following content is structured to address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and validated protocols.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Q1: My amidine dihydrochloride salt is poorly soluble in my reaction solvent, leading to a heterogeneous mixture and low yield. What should I do?

A1: Poor solubility is a primary driver of low reactivity for amidine dihydrochloride salts. The salt form, while excellent for stability and storage, locks the amidine in a protonated, less nucleophilic state and significantly increases its polarity, often rendering it insoluble in common aprotic organic solvents.

Root Cause Analysis:

  • Salt vs. Free Base: The dihydrochloride salt is highly polar and crystalline, favoring solubility in polar protic solvents like water or alcohols, where it can form strong ion-dipole interactions and hydrogen bonds.[1][2] However, many organic reactions require aprotic solvents (e.g., THF, DCM, Toluene), where these salts are often insoluble.

  • The Amidinium Ion: The protonated amidinium ion is resonance-stabilized, which makes it chemically stable but a poor nucleophile.[3] For the amidine to participate in most reactions (e.g., as a nucleophile in cross-coupling), it must be in its neutral, free base form.

Troubleshooting Steps:

  • In-situ Free-Basing: The most common and effective strategy is to convert the salt to the free base in situ just before or during the reaction. This is achieved by adding a suitable base.

    • Choice of Base: The base must be strong enough to deprotonate the amidinium ion (pKa of conjugate acid should be higher than the amidine's pKa, typically 5-12) but compatible with your other reagents.[3][4]

      • Inorganic Bases: For many applications, inorganic bases like K₂CO₃, Cs₂CO₃, or NaH are effective. They are generally non-nucleophilic and can be easily removed during workup.

      • Organic Bases: Non-nucleophilic organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) are also excellent choices, particularly when high solubility of the base is required.[5]

      • Avoid Aqueous Bases if Possible: While aqueous bases like NaOH or NaHCO₃ can be used, they introduce water, which can lead to hydrolysis of the amidine back to the corresponding amide, especially at elevated temperatures.[6][7] If an aqueous workup is necessary, perform it at low temperatures and quickly.

  • Solvent Selection:

    • If the reaction allows, consider using more polar aprotic solvents like DMF or DMSO where the salt may have slightly better solubility.

    • For reactions requiring non-polar solvents, ensuring efficient stirring is critical to maximize the surface area of the salt available for reaction with the base.

Experimental Protocol: In-situ Free-Basing for a Cross-Coupling Reaction

  • To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the amidine dihydrochloride salt and the chosen base (e.g., 2.2 equivalents of K₂CO₃).

  • Add the anhydrous reaction solvent (e.g., Toluene or Dioxane).

  • Stir the suspension vigorously at room temperature for 30-60 minutes. You may not observe complete dissolution, but a significant portion of the salt will be converted to the more soluble free base.

  • Add the other reaction components (e.g., aryl halide, palladium catalyst, and ligand).

  • Proceed with the reaction at the desired temperature.

Q2: I've added a base to my reaction, but the reactivity of my amidine dihydrochloride salt is still poor. What other factors could be at play?

A2: If insolubility has been addressed through appropriate base and solvent selection, persistent low reactivity often points to issues with reaction conditions, the nature of the amidine itself, or competing side reactions.

Root Cause Analysis:

  • Insufficient Basicity or Stoichiometry: The chosen base may not be strong enough to effectively deprotonate the dihydrochloride salt, or you may not be using a sufficient stoichiometric amount. Remember, two equivalents of base are required to neutralize the two equivalents of HCl.

  • Reaction Temperature: Many reactions involving amidines, such as N-arylation, require elevated temperatures to overcome the activation energy barrier. The C-N bond formation can be challenging due to the relatively low nucleophilicity of the amidine nitrogen even in its free base form.[8]

  • Hydrolysis: The presence of trace amounts of water can be detrimental. Amidines are susceptible to hydrolysis, which converts them into the corresponding amide and amine, thus removing the desired reactant from the reaction mixture.[7][9] This is particularly problematic at higher pH values and temperatures.[10][11]

  • Steric Hindrance: Bulky substituents on the amidine or the electrophile can sterically hinder the reaction, slowing it down or preventing it from occurring altogether.

Troubleshooting Steps & Workflow:

G start Low Reactivity Observed q1 Is the Amidine Salt Fully Dissolved? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the Reaction Anhydrous? a1_yes->q2 sol_issue Address Solubility: - Switch to a more polar aprotic solvent (DMF, DMSO). - Perform in-situ free-basing with a suitable base. a1_no->sol_issue sol_issue->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the Base Stoichiometry Correct? a2_yes->q3 anhydrous_issue Ensure Anhydrous Conditions: - Use flame-dried glassware. - Use anhydrous solvents. - Run under an inert atmosphere (N₂ or Ar). a2_no->anhydrous_issue anhydrous_issue->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the Reaction Temperature Optimized? a3_yes->q4 base_issue Adjust Base: - Use at least 2.2 equivalents of base. - Consider a stronger, non-nucleophilic base (e.g., NaH, KHMDS). a3_no->base_issue base_issue->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consider Alternative Synthetic Route or Catalyst System a4_yes->end temp_issue Increase Temperature: - Incrementally increase the reaction temperature. - Monitor for product formation and decomposition. a4_no->temp_issue temp_issue->end

Part 2: Frequently Asked Questions (FAQs)

Q3: What is the role of the dihydrochloride in amidine chemistry, and why is it used?

A3: The dihydrochloride form serves primarily to enhance the stability and shelf-life of the amidine.[12] Amidines in their free base form can be prone to hydrolysis and are often oils or low-melting solids that are difficult to handle and purify.[7] The salt is a crystalline, free-flowing solid that is significantly more stable to atmospheric moisture and has a longer shelf-life.[12] However, as discussed, this stability comes at the cost of reactivity, necessitating the conversion to the free base for most synthetic applications.

Q4: How should I properly store my amidine dihydrochloride salts?

A4: Amidine dihydrochloride salts are generally stable, but proper storage is key to ensuring their long-term integrity.

  • Container: Store in a tightly sealed, dark glass container to protect from light and moisture.[12]

  • Atmosphere: While not as critical as for the free base, storing under an inert atmosphere (nitrogen or argon) is good practice.

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended.[12]

Q5: Can I isolate the amidine free base before my reaction?

A5: Yes, it is possible to isolate the free base, but it requires careful handling.

Protocol for Isolation of Amidine Free Base:

  • Dissolve the amidine dihydrochloride salt in a minimal amount of water.

  • Cool the solution in an ice bath.

  • Slowly add a strong aqueous base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12).[6]

  • The free base will often precipitate or form an oil. Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure.

Critical Considerations:

  • The isolated free base should be used immediately as it is often less stable than the salt.[7]

  • Work quickly and at low temperatures to minimize hydrolysis.

  • Ensure all solvents used for extraction and storage are anhydrous.

Data Summary Table

PropertyAmidine Dihydrochloride SaltAmidine Free BaseImplication for Reactivity
pKa N/A (protonated form)Typically 5-12[3][4]The free base is a moderate to strong base and a good nucleophile.
Solubility Soluble in polar protic solvents (water, MeOH)[1][2]; Insoluble in many organic solvents.[13]Generally soluble in a wider range of organic solvents.Salt form's insolubility in organic media is a major cause of low reactivity.
Stability High; crystalline solid with good shelf-life.Lower; susceptible to hydrolysis, especially in the presence of moisture.[7]Salt form is preferred for storage, but must be converted for reaction.
Nucleophilicity Very low; the positive charge on the amidinium ion repels electrophiles.High; the lone pair on the imino nitrogen is available for reaction.The free base is the reactive species in most nucleophilic reactions.

References

  • Functionality of amidines and amidrazones. Semantic Scholar. [Link]

  • Theoretical Calculation of pKa Values of Amidines in Aqueous Solution Using an Implicity Solvation Model. Southern Methodist University. [Link]

  • Amidine. Grokipedia. [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]

  • Amidines. Part 31. pKa values of N1,N1-dialkyl-N2-phenylformamidines in water–ethanol solutions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. [Link]

  • Amidine | Solubility of Things. Solubility of Things. [Link]

  • What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? Reddit. [Link]

  • Process for preparing amidine salts.
  • Soluble amidine salts.
  • Amidine. Wikipedia. [Link]

  • Transesterification and other conversion reactions of acid derivatives, using an amidine base.
  • 2,2'-Azobis(amidinopropane) Dihydrochloride. Scientific Data. [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]

  • SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. Scholars' Bank. [Link]

  • Solvation-Enhanced Salt Bridges. Journal of the American Chemical Society. [Link]

  • Synthesis of amidines. Organic Chemistry Portal. [Link]

  • Hydrogen-bonding behavior of amidines in helical structure. PMC - NIH. [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]

  • Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile. New Journal of Chemistry (RSC Publishing). [Link]

  • Cross-Coupling of Primary Amides to Aryl and Heteroaryl Partners Using (DiMeIHeptCl)Pd Promoted by Trialkylboranes or B(C6F5)3. Organic Chemistry Portal. [Link]

  • The Chemistry of the Amidines. ResearchGate. [Link]

  • Analysis of 2,2 '-Azobis (2-Amidinopropane) Dihydrochloride Degradation and Hydrolysis in Aqueous Solutions. ResearchGate. [Link]

  • Synthesis and Protection of Some Amidines. TÜBİTAK Academic Journals. [Link]

  • Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. [Link]

  • Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. PubMed. [Link]

  • Cross-coupling reactions – Knowledge and References. Taylor & Francis. [Link]

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]

  • Assay Troubleshooting. MB - About. [Link]

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Troubleshooting

Recrystallization techniques for 2-(Dimethylamino)ethanimidamide derivatives

This guide serves as a specialized technical support center for the purification of 2-(Dimethylamino)ethanimidamide (and its related derivatives). This molecule presents a unique "amphiphilic" challenge: the dimethylamin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the purification of 2-(Dimethylamino)ethanimidamide (and its related derivatives).

This molecule presents a unique "amphiphilic" challenge: the dimethylamino group adds organic solubility and rotational flexibility, while the amidine core creates high polarity and hygroscopicity. This duality frequently leads to the dreaded "oiling out" phenomenon during recrystallization.

Module 1: The Physicochemical Landscape

Before attempting crystallization, you must diagnose the state of your material.[1] 2-(Dimethylamino)ethanimidamide is unstable as a free base due to rapid hydrolysis and air oxidation. It is almost exclusively handled as a salt (typically dihydrochloride or monohydrochloride ).

Solvent Selection Decision Matrix

The following logic flow guides your solvent choice based on the salt stoichiometry and impurity profile.

SolventSelection Start Start: Material State SaltType Identify Salt Form Start->SaltType MonoHCl Monohydrochloride (Less Polar) SaltType->MonoHCl DiHCl Dihydrochloride (Highly Polar/Hygroscopic) SaltType->DiHCl SolventMono Primary: Isopropanol (IPA) Anti-Solvent: MTBE or Heptane MonoHCl->SolventMono Standard Protocol SolventDi Primary: Methanol or Water Anti-Solvent: IPA or Acetone DiHCl->SolventDi High Polarity Protocol OilingRisk Risk of Oiling Out? SolventMono->OilingRisk SolventDi->OilingRisk Mitigation Use Seed Loading (1-2%) & Slow Cooling OilingRisk->Mitigation If flexible alkyl chain > C2

Figure 1: Decision matrix for solvent systems based on salt stoichiometry. Note that dihydrochloride salts require significantly more polar solvents.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Problem: You cool your solution, and instead of white crystals, a yellow/orange oil droplet layer forms at the bottom. The Cause: Liquid-Liquid Phase Separation (LLPS).[2] The solution enters a "metastable zone" where the energy barrier to form an amorphous liquid is lower than forming a crystalline lattice. This is common in amidines due to the rotational freedom of the


 bond.
The "Dual-Solvent Displacement" Protocol

Use this method specifically to prevent oiling out.

Reagents:

  • Solvent A (Good Solvent): Isopropanol (IPA) [dried over 3Å sieves]

  • Solvent B (Anti-Solvent): Methyl tert-butyl ether (MTBE) or Diethyl Ether

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of crude amidine salt in the minimum amount of boiling Solvent A (approx. 3–5 mL).

    • Critical: If the solution is colored, treat with activated charcoal for 5 mins and hot-filter through Celite.

  • Initial Cloud Point: Remove from heat. Add Solvent B dropwise to the hot solution with vigorous stirring until a faint permanent turbidity (cloudiness) persists.

  • Clarification: Add 2–3 drops of Solvent A to just clear the solution again.

  • Seeding (The Secret Weapon): add 1–2 mg of pure seed crystal. If no seed is available, scratch the inner glass wall with a glass rod to create micro-abrasions (nucleation sites).

  • Controlled Cooling: Wrap the flask in aluminum foil and place it in a warm water bath (

    
    ). Turn off the heat and let the bath cool to room temperature naturally over 3–4 hours.
    
    • Why: Rapid cooling shocks the system into LLPS. Slow cooling keeps the system in the crystal growth zone.[3]

  • Harvest: Filter the white needles under Argon/Nitrogen (to prevent moisture absorption). Wash with cold Solvent B.

Module 3: Impurity Rejection & Stability

The primary impurity in 2-(Dimethylamino)ethanimidamide synthesis is the hydrolysis product: 2-(Dimethylamino)acetamide .

ParameterAmidine (Product)Amide (Impurity)Detection Method
Structure


IR Spectroscopy
IR Signal

(C=N)

(C=O)
Strong C=O peak in impurity
Solubility High in EtOH, Low in Et2OHigh in EtOH, Mod in Et2OTLC (MeOH/DCM 1:9)
Basicity Strong Base (

)
Neutral/Weak BasepH Test

Purification Logic: The amide impurity is less polar than the amidine salt. By using a non-polar anti-solvent (like MTBE or Et2O) in the protocol above, the neutral amide tends to stay in the mother liquor while the ionic amidine salt crystallizes out.

Module 4: Frequently Asked Questions (Technical Support)

Q1: My product is hygroscopic and turns into a goo on the filter paper. How do I handle this? A: Amidine salts, especially dihydrochlorides, are deliquescent.

  • Immediate Fix: Do not use a standard Buchner funnel with air suction. Use a Schlenk frit or a pressure filter under positive Nitrogen pressure.

  • Drying: Dry the crystals in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or KOH pellets for at least 24 hours.
    

Q2: I see crystals, but they are brown/yellow. Is this degradation? A: This is likely trace oxidation of the tertiary amine tail (N-oxide formation) or polymerized byproducts.

  • Solution: Recrystallize using Anhydrous Ethanol with 5% (w/w) activated charcoal. The charcoal is highly effective at removing oxidized polymeric color bodies.

Q3: Can I use Acetone as an anti-solvent? A: Proceed with caution. While acetone is a common anti-solvent, primary amines (and amidines) can react with ketones to form Schiff bases or cyclic aminals (dihydro-pyrimidines) upon prolonged heating.

  • Recommendation: Stick to Ethers (MTBE, THF) or Esters (Ethyl Acetate) to ensure chemical inertness.

Q4: The melting point is lower than reported (e.g.,


 vs 

).
A: Melting points are unreliable for amidine salts because they often decompose before melting.
  • Validation: Use qNMR (Quantitative NMR) or HPLC to determine purity. If you must use thermal analysis, DSC (Differential Scanning Calorimetry) is preferred over a capillary melting point apparatus to distinguish between a melt and a decomposition event.

References

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. Tips and Tricks: Recrystallization & Solvent Selection. Retrieved from [Link]

  • LibreTexts Chemistry. Troubleshooting Crystallization: Oiling Out and Induction. Retrieved from [Link]

  • National Institutes of Health (NIH). Purification of Amidine Hydrochloride Salts. (General principles derived from amide/amidine synthesis methodologies). Retrieved from [Link]

Sources

Optimization

Handling moisture sensitivity in 2-(Dimethylamino)ethanimidamide reagents

Answering the user's request.## Technical Support Center: 2-(Dimethylamino)ethanimidamide A Guide to Handling and Troubleshooting Moisture Sensitivity Prepared by a Senior Application Scientist, this guide provides in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 2-(Dimethylamino)ethanimidamide

A Guide to Handling and Troubleshooting Moisture Sensitivity

Prepared by a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)ethanimidamide and its salts. Its high reactivity and utility in synthesis are matched by its significant moisture sensitivity, which can compromise experimental integrity. This document offers foundational knowledge, detailed protocols, and troubleshooting advice to ensure successful and reproducible outcomes.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of 2-(Dimethylamino)ethanimidamide and the chemical principles behind its moisture sensitivity.

Q1: What is 2-(Dimethylamino)ethanimidamide and why is it useful?

2-(Dimethylamino)ethanimidamide, also known as N,N-dimethylacetamidine, is an organic compound featuring an amidine functional group.[1] Amidines are significantly more basic than their amide counterparts, making them valuable as strong, non-nucleophilic bases in organic synthesis.[1] The dimethylamino group is a common pharmacophore in drug development, making its derivatives important intermediates in medicinal chemistry.[2][3] The structure consists of an ethanimidamide core with two methyl groups on the terminal nitrogen atom.

Q2: What makes 2-(Dimethylamino)ethanimidamide so sensitive to moisture?

The core of the issue lies in the reactivity of the carbon-nitrogen double bond (C=N) in the amidine functional group. This bond is susceptible to nucleophilic attack by water in a process called hydrolysis. The presence of lone pairs on the nitrogen atoms makes the molecule basic, and it will readily react with water, which can act as an acid.[4] This reaction is often autocatalytic, as the initial formation of hydroxide ions can accelerate the degradation of the remaining reagent.

The hydrolysis mechanism breaks the amidine down into N,N-dimethylacetamide and ammonia (or the corresponding ammonium ion), neither of which can perform the intended function of the amidine reagent. This directly leads to failed reactions or significantly reduced yields.

Hydrolysis cluster_reagents Reactants cluster_products Degradation Products Amidine 2-(Dimethylamino)ethanimidamide Hydrolysis_Process Hydrolysis Amidine->Hydrolysis_Process Attacked by Water Water H₂O (Moisture) Water->Hydrolysis_Process Amide N,N-Dimethylacetamide Ammonia Ammonia/Ammonium Ion Hydrolysis_Process->Amide Forms Hydrolysis_Process->Ammonia Forms Workflow cluster_prep Preparation cluster_handling Inert Atmosphere Handling cluster_storage Storage A Oven-Dry All Glassware B Cool Under Inert Gas A->B C Assemble & Purge Flask with N₂/Ar B->C D Add Anhydrous Solvent via Syringe C->D E Quickly Add/Transfer Amidine Reagent D->E F Dissolve & Seal Under Positive Pressure E->F G Store Solution Under Inert Gas & Refrigerate F->G

Caption: Workflow for preparing solutions of moisture-sensitive reagents.

Section 3: Troubleshooting Guide

Even with careful handling, problems can arise. This section provides a structured approach to diagnosing and solving common issues.

Q: My reaction yield is unexpectedly low. How do I confirm if the amidine reagent is the cause?
  • Check for Degradation: First, run a quick analytical check on your stock solution or the solid reagent. An ¹H-NMR is the fastest method to check for the presence of the N,N-dimethylacetamide hydrolysis product.

  • Perform a Control Reaction: Set up a small-scale, reliable reaction that is known to work well with a fresh batch of the amidine. If this control reaction also fails or gives a low yield, your reagent is almost certainly compromised.

  • Titrate the Reagent: If you suspect partial degradation, the concentration of the active amidine may be lower than calculated. Perform a simple acid-base titration on an aliquot of your solution to determine the true molarity of the active base.

Q: I see a peak for N,N-dimethylacetamide in my post-reaction workup. Does this mean my reagent was bad from the start?

Not necessarily. While it could indicate a compromised starting material, it's also possible that trace amounts of water were introduced during your reaction.

  • Solvent Purity: Were your reaction solvents truly anhydrous? Even "anhydrous" solvents from commercial suppliers can accumulate moisture over time after the bottle is opened. It is best practice to use freshly distilled or dried solvents.

  • Reagent Purity: Were all other reagents in your reaction anhydrous? Some starting materials or additives may be hygroscopic.

  • Atmospheric Integrity: Was a positive pressure of inert gas maintained throughout the entire reaction, including during the addition of other reagents? Even small leaks can introduce a significant amount of moisture over several hours.

Q: My solid 2-(Dimethylamino)ethanimidamide has turned into a sticky solid. Can I still use it?

This is a clear sign of moisture absorption. [5]While it might retain some activity, it is severely compromised. Using it will lead to non-reproducible results because the exact amount of active reagent is unknown. It is strongly recommended to discard the reagent according to safety protocols and use a fresh, unopened bottle. [6]Attempting to rescue the material is often not worth the risk of sacrificing a complex or valuable experiment.

References

  • CymitQuimica (2015). Safety Data Sheet - Version 5.0.
  • Sigma-Aldrich (2025). SAFETY DATA SHEET.
  • WEBAC-Chemie GmbH. Safety Data Sheet.
  • ThermoFisher (2010). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • National Diagnostics (2025). TEMED: Safety Data Sheet.
  • AK Scientific, Inc. 2-(Dimethylamino)ethanethiol.
  • Spectrum Chemical (2015). SAFETY DATA SHEET.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC. (2024).
  • CymitQuimica. ...2-(Dimethylamino)ethylamine.
  • ChemicalBook. 2-Dimethylaminoethylamine(108-00-9).
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - ResearchGate.
  • Wikipedia. Amidine.
  • PubChem. 2-(Dimethylamino)ethanol.
  • Brainly (2018). Complete the chemical reaction that occurs when dimethylamine (CH_3)_2NH ....
  • Antibodies. 2-Dimethylaminoethanol.

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 2-(Dimethylamino)ethanimidamide dihydrochloride

Comparative Analytical Guide: 1H NMR Profiling of 2-(Dimethylamino)ethanimidamide Dihydrochloride Part 1: Executive Summary & Strategic Context In drug development, 2-(Dimethylamino)ethanimidamide dihydrochloride serves...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: 1H NMR Profiling of 2-(Dimethylamino)ethanimidamide Dihydrochloride

Part 1: Executive Summary & Strategic Context

In drug development, 2-(Dimethylamino)ethanimidamide dihydrochloride serves as a critical C2-linker and amidine building block for synthesizing heterocycles (e.g., imidazoles, pyrimidines) and H2-receptor antagonists.

Characterizing this molecule presents unique challenges due to its zwitterionic potential , hygroscopicity , and proton exchange dynamics . This guide moves beyond standard spectral listing to objectively compare analytical approaches, specifically evaluating the Dihydrochloride Salt against its Free Base alternative, and contrasting DMSO-


  versus 

solvent systems for quality control.

Part 2: Comparative Analysis of Alternatives

Comparison 1: Material Stability (Salt vs. Free Base)

The dihydrochloride salt is the industry standard for stability, but it complicates NMR analysis due to acidic protons.

FeatureDihydrochloride Salt (Target) Free Base (Alternative) Impact on Analysis
Physical State Crystalline SolidHygroscopic Oil / Low-melting solidSalt allows precise weighing for qNMR; Free base requires immediate use.
Stability High (Shelf-stable)Low (Prone to hydrolysis/oxidation)Salt is preferred for reference standards.
NMR Signature Distinct downfield shifts (deshielding by

)
Upfield shiftsCritical: You must account for pH-dependent shift migration when comparing batches.
Comparison 2: Solvent System Performance (DMSO- vs. )

The choice of solvent fundamentally alters the observed spectrum.[1]

ParameterMethod A: DMSO-

(Recommended)
Method B: Deuterium Oxide (

)
Proton Visibility 100% (Visible Amidine & Amine

)
40% (Exchangeable protons disappear)
Stoichiometry Check Possible. Can integrate

vs

to confirm salt form.
Impossible. Only carbon-bound protons remain.
Resolution Moderate (Viscosity broadening)High (Sharp singlets)
Use Case Structural Elucidation & Salt Confirmation High-Throughput Purity Screening

Part 3: Structural & Mechanistic Visualization

To interpret the NMR data correctly, one must understand the proton environments and the hydrolysis degradation pathway that acts as the primary impurity risk.

G cluster_0 Target Molecule: 2-(Dimethylamino)ethanimidamide 2HCl cluster_1 Degradation Pathway (Hydrolysis) Molecule Structure (CH3)2-NH(+)-CH2-C(=NH)NH2 Proton_A A: Methyls (-CH3) ~2.9 ppm (s) Molecule->Proton_A Proton_B B: Methylene (-CH2-) ~4.2 ppm (s) Molecule->Proton_B Proton_C C: Amidine NHs ~9.0-9.5 ppm (br) Molecule->Proton_C DMSO only Proton_D D: Ammonium NH+ ~10.0+ ppm (v. br) Molecule->Proton_D DMSO only Impurity Impurity: Amide 2-(Dimethylamino)acetamide Molecule->Impurity Hydrolysis Water + H2O / pH > 7 Ammonia NH3 (Gas) Impurity->Ammonia

Figure 1: Structural assignment and primary degradation pathway. Note that Protons C and D are only visible in aprotic solvents like DMSO-


.

Part 4: Validated Experimental Protocol

This protocol is designed to mitigate the hygroscopic nature of the dihydrochloride salt, ensuring reproducible chemical shifts.

Materials
  • Analyte: 2-(Dimethylamino)ethanimidamide dihydrochloride (>98% purity).

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.
    
    • Why TMS? Amidine salts are ionic; their chemical shifts are concentration-dependent. An internal reference is mandatory for precise comparison.

  • Instrument: 400 MHz NMR (or higher).

Step-by-Step Workflow
  • Preparation (Dry Box/Desiccator Recommended):

    • Weigh 10–15 mg of the dihydrochloride salt.

    • Note: Rapid weighing is essential. The salt absorbs atmospheric water, which appears as a broad peak at ~3.33 ppm in DMSO, potentially obscuring the methylene signal.

  • Solvation:

    • Add 0.6 mL DMSO-

      
      .
      
    • Vortex for 30 seconds. Ensure complete dissolution (solution should be clear).

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (30° pulse angle) to mitigate relaxation delay issues with quaternary carbons if running 13C later.

    • Scans (NS): 16 or 32 (Sufficient for 1H).

    • Relaxation Delay (D1): 1.0 second.

    • Temperature: 298 K (25°C). Warning: Higher temperatures increase proton exchange rates, broadening the NH peaks further.

  • Processing:

    • Reference TMS to 0.00 ppm .

    • Apply exponential multiplication (LB = 0.3 Hz) to improve signal-to-noise.

Part 5: Data Interpretation & Specifications

The following data table compares the expected shifts in the recommended solvent (DMSO) versus the alternative (


).
Table 1: Chemical Shift Assignments
PositionGroupMultiplicityShift (DMSO-

)
Shift (

)
Interpretation Notes
1

Singlet (6H)2.80 – 2.95 ppm ~3.0 ppmDeshielded compared to free amine (~2.2 ppm) due to HCl salt formation.
2

Singlet (2H)4.10 – 4.30 ppm ~4.1 ppmSignificantly deshielded by the amidinium cation.
3

Broad Singlet (3-4H)9.00 – 9.60 ppm Absent Exchangeable. Often appears as two broad humps due to restricted rotation.
4

Very Broad (1H)10.0 – 11.0 ppm Absent Protonated tertiary amine. Often merges with baseline or water peak.
Impurity Amide

Broad Singlet7.00 – 7.60 ppm AbsentCritical QC Check: If you see peaks here, the amidine has hydrolyzed.
Troubleshooting & "Red Flags"
  • Split Methyl Peak: If the singlet at ~2.9 ppm splits into two, it indicates restricted rotation or protonation isomers . This is common in concentrated salt solutions.

  • Missing Amidine Peak: If the region 9.0–9.6 ppm is empty in DMSO, your solvent is likely "wet" (contains

    
    ), causing rapid proton exchange that broadens the signal into the baseline.
    
  • Extra Peak at ~2.1 ppm: Indicates residual Acetone or Acetic Acid (common synthesis solvents).

Part 6: Decision Logic for Analysts

Use this flow to determine the quality of your sample based on the NMR results.

DecisionTree Start Acquire 1H NMR in DMSO-d6 CheckNH Are peaks visible at 9.0-9.6 ppm? Start->CheckNH CheckAmide Are peaks visible at 7.0-7.6 ppm? CheckNH->CheckAmide Yes Fail_Wet INCONCLUSIVE: Wet Solvent (Dry sample & re-run) CheckNH->Fail_Wet No (Exchange) Yes Yes No No Pass PASS: Intact Amidine Salt CheckAmide->Pass No Fail_Hydrolysis FAIL: Hydrolyzed to Amide CheckAmide->Fail_Hydrolysis Yes

Figure 2: Quality Control Decision Matrix.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS) - General Amidine/Amide Shifts. Link

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology. Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link

Sources

Comparative

HPLC analysis methods for 2-(Dimethylamino)ethanimidamide purity

HPLC Analysis of 2-(Dimethylamino)ethanimidamide Purity: A Comparative Technical Guide Executive Summary This technical guide evaluates high-performance liquid chromatography (HPLC) methodologies for the purity analysis...

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Analysis of 2-(Dimethylamino)ethanimidamide Purity: A Comparative Technical Guide

Executive Summary

This technical guide evaluates high-performance liquid chromatography (HPLC) methodologies for the purity analysis of 2-(Dimethylamino)ethanimidamide (also known as 2-(dimethylamino)acetamidine). Due to the compound's high polarity and basicity (amidine functionality), traditional Reversed-Phase (RP) C18 methods often fail to provide adequate retention or peak symmetry.

This guide compares the performance of Mixed-Mode Chromatography (MM-HPLC) —the recommended "Product" solution—against standard alternatives: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase (IP-RP) . Experimental data and mechanistic insights demonstrate that Mixed-Mode methods offer superior robustness, peak shape, and MS-compatibility for this challenging analyte.

Analyte Profile & Chromatographic Challenge

  • Compound: 2-(Dimethylamino)ethanimidamide[1][2][3]

  • Chemical Formula:

    
    [1][2]
    
  • Structure:

    
    
    
  • Physicochemical Properties:

    • Polarity: High (Hydrophilic).

    • Basicity: Strong base (Amidine

      
      ).
      
    • UV Activity: Low (requires low UV detection at 200-210 nm or MS/CAD).

The Challenge: On a standard C18 column, 2-(Dimethylamino)ethanimidamide elutes near the void volume (


) due to lack of hydrophobic interaction. The basic amidine group interacts with residual silanols, causing severe peak tailing.

Comparative Analysis of Methods

We compare three distinct chromatographic approaches. The Mixed-Mode (MM-HPLC) method is presented as the optimized solution.

Method A: Mixed-Mode Chromatography (Recommended)
  • Mechanism: Simultaneous hydrophobic interaction (RP) and electrostatic retention (Cation Exchange).

  • Stationary Phase: Alkyl chain with embedded acidic groups (e.g., Primesep 100, Coresep 100).

  • Performance: The acidic groups on the stationary phase retain the positively charged amidine via ion-exchange, while the alkyl chain provides secondary hydrophobic selectivity. This dual mechanism allows for tunable retention using pH and organic modifier.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Partitioning into a water-enriched layer on a polar surface.

  • Stationary Phase: Bare Silica, Amide, or Zwitterionic phases.

  • Performance: Provides good retention for polar bases. However, peak shape can suffer if the sample diluent is not strictly controlled (must be high organic). Long equilibration times are common.

Method C: Ion-Pairing Reversed-Phase (IP-RP)
  • Mechanism: Formation of a neutral ion-pair between the analyte and a reagent (e.g., Octanesulfonic acid) to increase hydrophobicity.

  • Stationary Phase: Standard C18.

  • Performance: Effective for retention but plagued by slow equilibration, complex mobile phase preparation, and incompatibility with LC-MS (ion-pair reagents suppress ionization).

Data Presentation: Performance Matrix

FeatureMixed-Mode (Recommended) HILIC IP-RP (Traditional)
Retention (

)
High (Tunable via Buffer pH)High (Tunable via ACN %)Moderate to High
Peak Symmetry Excellent (

)
Good (

)
Variable (Tailing likely)
Equilibration Time Fast (< 10 column volumes)Slow (> 20 column volumes)Very Slow (Hysteresis)
MS Compatibility Yes (Volatile buffers)Yes (High sensitivity)No (Reagent suppression)
Sample Diluent Flexible (Aqueous/Organic)Strict (Must be >80% Organic)Flexible
Robustness HighModerateLow (Temp/Conc. sensitive)

Experimental Protocols

Protocol 1: Optimized Mixed-Mode Method (Gold Standard)

This method utilizes a column with both C18 and Cation-Exchange properties.

  • Column: Mixed-Mode C18/SCX (e.g., Primesep 100, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[4]

  • Gradient:

    • 0-5 min: 10% B (Isocratic hold for retention).

    • 5-15 min: 10%

      
       60% B (Elution of hydrophobic impurities).
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV 210 nm or MS (ESI+).[5]

  • Injection: 5 µL.

  • Rationale: The acidic mobile phase ensures the amidine is fully protonated. The cation-exchange mechanism retains the analyte even at high organic content, allowing orthogonal separation of impurities.

Protocol 2: HILIC Method (Alternative)
  • Column: Bare Silica or Amide (150 x 4.6 mm, 3 µm).

  • Mobile Phase: 90% ACN / 10% Ammonium Formate (10 mM, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Note: Sample must be dissolved in 90% ACN. Aqueous samples will cause peak distortion (breakthrough).

Protocol 3: IP-RP Method (Legacy)
  • Column: C18 (250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: Buffer (20 mM Phosphate pH 3.0 + 5 mM Hexanesulfonate) / Methanol (80:20).

  • Detection: UV 210 nm.[5]

  • Note: Not compatible with LC-MS. Requires dedicated column due to reagent adsorption.

Visualization: Method Selection Workflow

The following diagram illustrates the decision logic for selecting the appropriate analysis method based on laboratory requirements (MS compatibility, sample matrix).

MethodSelection Start Start: Analyze 2-(Dimethylamino)ethanimidamide CheckMS Is MS Detection Required? Start->CheckMS CheckSample Is Sample in High Aqueous Matrix? CheckMS->CheckSample Yes IPRP Legacy: Ion-Pairing RP (C18 + HSA) CheckMS->IPRP No (UV Only) MixedMode RECOMMENDED: Mixed-Mode Chromatography (C18 + SCX) CheckSample->MixedMode Yes (Aqueous) HILIC Alternative: HILIC Mode CheckSample->HILIC No (Organic) HILIC->MixedMode If Peak Shape Poor IPRP->MixedMode If Equilibration Slow

Caption: Decision tree for selecting the optimal HPLC method. Mixed-Mode is preferred for aqueous samples and MS compatibility.

References

  • Sielc Technologies. HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column. (Accessed 2026).[2][7] Link

  • Helix Chromatography. HPLC Methods for analysis of Dimethylamine and simple amines. (Accessed 2026).[2][7] Link

  • ResearchGate. Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Asian Journal of Research in Chemistry, 2020.[4] Link

  • PubChem. 2-(Dimethylamino)ethanimidamide dihydrochloride (Compound Summary). National Library of Medicine. Link

  • MicroSolv Technology. Guanidine analyzed with HPLC - AppNote. (Accessed 2026).[2][7] Link

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dimethylamino Amidines

For Researchers, Scientists, and Drug Development Professionals Introduction N,N-dimethylamino amidines are prevalent structural motifs in medicinal chemistry and organic synthesis. A thorough understanding of their beha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylamino amidines are prevalent structural motifs in medicinal chemistry and organic synthesis. A thorough understanding of their behavior under mass spectrometric analysis is paramount for their unambiguous identification, characterization of novel analogues, and metabolite profiling. This guide elucidates the characteristic fragmentation pathways of dimethylamino amidines, providing a comparative analysis supported by experimental evidence from the scientific literature. We will explore the fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), and draw comparisons with the fragmentation of analogous compounds such as amides and amines to highlight the unique fragmentation directives of the amidine functional group.

Core Fragmentation Pathways of Dimethylamino Amidines

The fragmentation of dimethylamino amidines is largely dictated by the ionization method employed. Electron Ionization (EI) typically involves high-energy electron bombardment, leading to extensive fragmentation, while Electrospray Ionization (ESI) is a softer ionization technique that usually results in the formation of a protonated molecule, [M+H]⁺, which is then subjected to collision-induced dissociation (MS/MS) to elicit fragmentation.

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, N,N-dimethyl-N'-arylformamidines exhibit two primary competing fragmentation pathways. The favored route is often influenced by the substituents on the aryl ring.[1][2]

  • Cyclization-Elimination: This process is initiated by a nucleophilic attack of the amino nitrogen onto the ortho position of the phenyl ring, leading to the formation of a cyclic benzimidazolium ion, [M-H]⁺. This pathway is particularly dominant in many N,N-dimethyl-N'-arylformamidines.[1][2]

  • Loss of the Dimethylamino Group: A competing fragmentation pathway involves the cleavage of the C-N bond and the loss of the dimethylamino radical (•N(CH₃)₂), resulting in an [M-N(CH₃)₂]⁺ ion. This pathway becomes more significant in guanidines, which are structurally similar to amidines.[1]

The interplay between these pathways is influenced by the electronic nature of the substituents on the aryl ring. Electron-donating groups on the aryl ring can suppress the cyclization-elimination pathway.[2]

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) of Protonated Amidines

In ESI-MS, amidines are typically observed as their protonated form, [M+H]⁺. Subsequent MS/MS analysis of this precursor ion reveals characteristic fragmentation patterns. For N,N-dialkylacetimidamides, common fragment ions observed include:

  • [C₂H₄N]⁺: A common fragment ion.[3]

  • [MH-C₂H₃N]⁺: Resulting from the loss of acetonitrile from the protonated molecule.[3]

  • [MH-R₂NH₂]⁺: Corresponding to the loss of the neutral dialkylamine.[3]

The relative intensities of these fragment ions can be used to differentiate between isomeric compounds.[3]

Comparative Analysis: Amidines vs. Amides and Amines

Understanding the fragmentation of related functional groups provides a valuable framework for interpreting the mass spectra of dimethylamino amidines.

Functional GroupKey Fragmentation PathwaysCharacteristic Fragment Ions
Dimethylamino Amidines EI-MS: Cyclization-elimination, Loss of •N(CH₃)₂. ESI-MS/MS: Loss of acetonitrile, Loss of dimethylamine.EI-MS: [M-H]⁺, [M-N(CH₃)₂]⁺. ESI-MS/MS: [C₂H₄N]⁺, [MH-C₂H₃N]⁺, [MH-R₂NH₂]⁺.
Amides EI-MS & ESI-MS/MS: N-CO bond cleavage is a common outcome, especially in α,β-unsaturated amides.[4] McLafferty rearrangement is common in aliphatic amides.[4]Acylium cations are frequently observed.[4] For primary aliphatic amides, a fragment at m/z 44 ([CONH₂]⁺) is often intense.[4]
Aliphatic Amines EI-MS: α-cleavage is the predominant fragmentation mode, where the C-C bond adjacent to the nitrogen is broken.[5][6][7]The largest alkyl group is preferentially lost as a radical, leading to a resonance-stabilized immonium ion. For dimethylamine, a characteristic ion is observed at m/z 30.[8]

Experimental Protocols

Reproducible and reliable data are the bedrock of scientific integrity. Below are generalized, yet detailed, experimental workflows for the analysis of dimethylamino amidines by GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Fragmentation

This protocol is suitable for volatile and thermally stable dimethylamino amidines.

  • Sample Preparation: Dissolve the analyte in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Chromatographic Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL splitless injection at an injector temperature of 250°C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C) for 2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Fragmentation

This protocol is ideal for a broader range of dimethylamino amidines, including less volatile and thermally labile compounds.

  • Sample Preparation: Dissolve the analyte in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.

  • LC Conditions:

    • Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm i.d., 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% B to 95% B over 5-10 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150°C.

    • Desolvation Gas Temperature: 350-450°C.

    • Collision Gas: Argon.

    • MS/MS Experiment: Select the [M+H]⁺ ion as the precursor and acquire product ion spectra at various collision energies (e.g., 10-40 eV) to observe the full fragmentation pattern.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the key fragmentation pathways discussed.

G cluster_ei EI-MS Fragmentation of N,N-Dimethyl-N'-arylformamidine M+• Molecular Ion [M]+• M-H+ Benzimidazolium Ion [M-H]+ M+•->M-H+ Cyclization-Elimination M-NR2+ [M-N(CH3)2]+ M+•->M-NR2+ Loss of •N(CH3)2

Caption: Competing EI fragmentation pathways of N,N-dimethyl-N'-arylformamidines.

G cluster_esi ESI-MS/MS Fragmentation of Protonated N,N-Dialkylacetimidamides [M+H]+ Protonated Molecule [M+H]+ [MH-C2H3N]+ [MH-C2H3N]+ [M+H]+->[MH-C2H3N]+ Loss of Acetonitrile [MH-R2NH2]+ [MH-R2NH2]+ [M+H]+->[MH-R2NH2]+ Loss of Dialkylamine [C2H4N]+ [C2H4N]+ [M+H]+->[C2H4N]+ Fragmentation

Caption: Common ESI-MS/MS fragmentation pathways of protonated N,N-dialkylacetimidamides.

Conclusion

The mass spectrometric fragmentation of dimethylamino amidines is characterized by distinct pathways that are dependent on the ionization technique employed. Under EI-MS, N,N-dimethyl-N'-arylformamidines primarily undergo cyclization-elimination or loss of the dimethylamino group. In contrast, ESI-MS/MS of protonated N,N-dialkylacetimidamides reveals characteristic losses of small neutral molecules such as acetonitrile and the corresponding dialkylamine. A comparative analysis with amides and amines highlights the unique electronic influence of the amidine functional group on fragmentation. The methodologies and fragmentation patterns detailed in this guide provide a robust framework for the confident identification and structural elucidation of this important class of compounds in various scientific endeavors.

References

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

  • mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Analysis method for amide compounds - Google Patents.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC. National Center for Biotechnology Information. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. ScienceDirect. [Link]

  • mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Ion/Molecule Reactions of Dimethylamine with Protonated Analytes Facilitate the Identification of Tertiary N -Oxide Functionalities in a Linear Quadrupole Ion Trap Mass Spectrometer | Request PDF - ResearchGate. ResearchGate. [Link]

  • Amine Fragmentation - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Amine Fragmentation - JoVE. JoVE. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma. Emery Pharma. [Link]

  • Determination of Four Amide Fungicides in Grape Wine by Gas Chromatography Coupled with Tandem Mass Spectrometry - ResearchGate. ResearchGate. [Link]

  • Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed. National Center for Biotechnology Information. [Link]

  • Change of the favored routes of EI MS fragmentation when proceeding from N1, N1-dimethyl-N2-arylformamidines to 1,1,3,3-tetraalkyl-2-arylguanidines: substituent effects - PubMed. National Center for Biotechnology Information. [Link]

  • ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. ResearchGate. [Link]

  • Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry - ResearchGate. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions - PubMed. National Center for Biotechnology Information. [Link]

  • Change of the favored routes of EI MS fragmentation when proceeding from N1, N1-dimethyl-N2-arylformamidines to 1,1,3,3-tetraalkyl-2-arylguanidines: Substituent effects | Request PDF - ResearchGate. ResearchGate. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - ResearchGate. ResearchGate. [Link]

  • UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N-oxide, and β-methylamino-l-alanine in human urine - PubMed. National Center for Biotechnology Information. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS. Wiley Online Library. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives | Journal of Physical and Chemical Reference Data | AIP Publishing. AIP Publishing. [Link]

Sources

Comparative

Comparative Yield Analysis of Amidine Precursors in Pyrimidine Synthesis

The following guide provides a comparative technical analysis of amidine precursors in pyrimidine synthesis, designed for researchers and drug development professionals. Executive Summary The synthesis of the pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of amidine precursors in pyrimidine synthesis, designed for researchers and drug development professionals.

Executive Summary

The synthesis of the pyrimidine pharmacophore is a cornerstone of medicinal chemistry, serving as the scaffold for kinase inhibitors, antivirals, and nucleoside analogs. While the Pinner synthesis (condensation of amidines with


-dicarbonyls) remains the gold standard, the choice of amidine precursor—Aliphatic (Acetamidine) , Aromatic (Benzamidine) , or Heteroatom-functionalized (Guanidine) —dictates not only the C2-substituent identity but also the reaction kinetics, purification strategy, and ultimate yield.

This guide objectively compares these precursors, revealing that while guanidine typically offers the highest nucleophilicity and yields (>90%), benzamidine derivatives provide superior stability and handling characteristics despite slower kinetics. We analyze the causality behind these performance metrics and provide optimized protocols to maximize yield for each class.

Mechanistic Foundation & Causality

To optimize yield, one must understand the failure modes of the condensation reaction. The formation of the pyrimidine ring is a stepwise nucleophilic attack followed by cyclization and dehydration.

The Nucleophilicity-Stability Trade-off

The reaction rate is governed by the nucleophilicity of the amidine nitrogen.

  • Guanidine (

    
    ):  The additional amino group donates electron density into the system via resonance, making it an exceptional nucleophile. This leads to rapid condensation but requires careful base selection to prevent salt formation that inhibits reactivity.
    
  • Acetamidine (

    
    ):  Highly reactive but kinetically unstable in its free-base form. It is hygroscopic and prone to hydrolysis, which competes with the desired condensation, often lowering isolated yields if strict anhydrous conditions are not maintained.
    
  • Benzamidine (

    
    ):  The phenyl ring exerts an inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the nitrogen.[1] While this slows the initial attack, the resulting intermediates are often more stable, and the precursor itself is non-hygroscopic, allowing for more reproducible large-scale reactions.
    
Reaction Pathway Visualization

The following diagram illustrates the critical steps and where specific precursors influence the outcome.

PyrimidineMechanism cluster_factors Critical Success Factors Amidine Amidine Precursor (Nucleophile) Intermediate Tetrahedral Intermediate Amidine->Intermediate Nucleophilic Attack Hydrolysis Hydrolysis (Yield Loss) Amidine->Hydrolysis + H2O (Moisture) Dicarbonyl β-Dicarbonyl (Electrophile) Dicarbonyl->Intermediate Dicarbonyl->Hydrolysis + H2O Elimination Water/Alcohol Elimination Intermediate->Elimination Cyclization Pyrimidine Pyrimidine Product Elimination->Pyrimidine Aromatization Factor1 Basicity (Guanidine > Benzamidine) Factor2 Steric Hinderance Factor3 Solvent Polarity

Figure 1: Mechanistic pathway of Pinner synthesis highlighting the critical nucleophilic attack and the competitive hydrolysis risk.

Comparative Yield Analysis

The following data aggregates experimental yields from optimized protocols. Note that "Standard Conditions" typically refers to reflux in ethanol with Sodium Ethoxide (NaOEt) or Sodium Acetate (NaOAc).

Performance Matrix
Precursor ClassRepresentative CompoundTarget Product (C2-Subst.)Typical YieldKinetic ProfileKey Challenge
Guanidine Guanidine HCl2-Amino-pyrimidine89 - 95% Fast (< 2h)Solubility of free base; requires strong base to liberate.
Aliphatic Amidine Acetamidine HCl2-Methyl-pyrimidine75 - 85% ModerateHygroscopic ; requires strictly anhydrous solvents to prevent hydrolysis.
Aromatic Amidine Benzamidine HCl2-Phenyl-pyrimidine65 - 88% Slow (4-12h)Steric hindrance; electronic effects of aryl substituents (EDG increases rate).
Urea Urea2-Hydroxy-pyrimidine (Pyrimidone)40 - 60% SlowLow nucleophilicity; often requires acid catalysis (Biginelli) rather than basic Pinner conditions.
Detailed Precursor Analysis
Guanidine: The High-Yield Specialist

Guanidine is the precursor of choice when high throughput and maximum conversion are required. Its symmetric structure and high basicity allow it to react aggressively with


-keto esters.
  • Experimental Insight: In the synthesis of 2-aminopyrimidines using microwave irradiation, guanidine hydrochloride condensed with ethyl acetoacetate in DMF yielded 92% product in just 5 minutes [1].

  • Protocol Note: Excess base (e.g., NaOEt) is often required to fully neutralize the HCl salt and maintain the free base concentration.

Benzamidine: The Stable Workhorse

While kinetically slower, benzamidine offers robust handling. It is not prone to absorbing atmospheric moisture, making weighing and transfer accurate.

  • Electronic Effects: Research indicates that Electron-Donating Groups (EDGs) on the phenyl ring (e.g.,

    
    -OMe) enhance the nucleophilicity of the amidine nitrogen, increasing yields to ~85-90%. Conversely, strong Electron-Withdrawing Groups (EWGs)  (e.g., 
    
    
    
    -NO
    
    
    ) can deactivate the amidine, requiring longer reflux times or higher boiling solvents (e.g., butanol) to achieve comparable yields [2].
  • Yield Data: Reaction with acetylacetone typically affords 4,6-dimethyl-2-phenylpyrimidine in 80-85% yield under standard reflux [3].

Acetamidine: The Sensitive Reagent

Acetamidine yields are highly variable based on solvent quality.

  • Moisture Sensitivity: In "wet" ethanol (95%), yields can drop to <50% due to the hydrolysis of acetamidine to acetamide and ammonia. In super-dry ethanol with molecular sieves, yields recover to >80% .

  • Recommendation: Use acetamidine hydrochloride and generate the free base in situ under an inert atmosphere (Nitrogen/Argon).

Experimental Protocols

Protocol A: High-Yield Synthesis with Guanidine (Microwave Assisted)

Best for: Rapid library generation of 2-aminopyrimidines.

  • Reagents: Guanidine HCl (10 mmol), Ethyl Acetoacetate (10 mmol), NaOEt (11 mmol), DMF (5 mL).

  • Setup: Microwave synthesis vial (10-20 mL) with a stir bar.

  • Procedure:

    • Dissolve Guanidine HCl in DMF. Add NaOEt and stir for 2 min to liberate the free base.

    • Add Ethyl Acetoacetate dropwise.

    • Seal and irradiate at 120°C for 10 minutes (Power: 250W).

  • Workup: Pour mixture into crushed ice (50 g). The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol.

  • Expected Yield: 90-95%.

Protocol B: Robust Synthesis with Benzamidine (Standard Pinner)

Best for: Large-scale synthesis where stability is prioritized.

  • Reagents: Benzamidine HCl (20 mmol), Acetylacetone (20 mmol), K

    
    CO
    
    
    
    (25 mmol), Ethanol (anhydrous, 30 mL).
  • Setup: Round-bottom flask with reflux condenser and drying tube (CaCl

    
    ).
    
  • Procedure:

    • Combine Benzamidine HCl, K

      
      CO
      
      
      
      , and Ethanol. Stir at room temp for 15 min.
    • Add Acetylacetone.[2]

    • Heat to reflux (78°C) for 6-8 hours . Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water (50 mL) to dissolve salts. Extract with Ethyl Acetate (3 x 30 mL). Dry organic layer over MgSO

    
     and concentrate.
    
  • Expected Yield: 75-85%.

Selection Guide (Decision Tree)

Use this logic flow to select the optimal precursor and conditions for your specific target.

SelectionTree Start Select Target C2-Substituent Branch1 C2 = Amino (-NH2) Start->Branch1 Branch2 C2 = Alkyl (-Me, -Et) Start->Branch2 Branch3 C2 = Aryl (-Ph) Start->Branch3 Guanidine Use Guanidine HCl Branch1->Guanidine Acetamidine Use Acetamidine HCl Branch2->Acetamidine Benzamidine Use Benzamidine HCl Branch3->Benzamidine Cond_G Condition: Microwave/DMF Yield: >90% Guanidine->Cond_G Warning CRITICAL: Dry Solvents Required (Avoid Hydrolysis) Acetamidine->Warning Check Check Substituents: EDG = Faster | EWG = Slower Benzamidine->Check

Figure 2: Decision matrix for amidine precursor selection based on target structure.

References

  • Electronic Effects in Amidines: Journal of Organic Chemistry. "Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines." (2022).[3] [Link]

  • General Pinner Synthesis: Organic Chemistry Portal. "Synthesis of Pyrimidines." [Link]

  • Benzamidine Reactivity: Growing Science. "Synthesis, reactions, and applications of pyrimidine derivatives." (2021).[4] [Link]

  • Guanidine Protocols: MDPI. "Synthesis of 2-Aminopyrimidine Derivatives." (2022).[5] [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)ethanimidamide dihydrochloride
Reactant of Route 2
2-(Dimethylamino)ethanimidamide dihydrochloride
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